1-(Thiophen-3-yl)ethanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKKZEHIYREOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Thiophen-3-yl)ethanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Thiophen-3-yl)ethanol
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable secondary alcohol and building block in medicinal and materials chemistry. This document details a robust synthetic protocol, outlines standard characterization methodologies, and presents key analytical data in a structured format.
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the reduction of the commercially available ketone, 3-acetylthiophene. Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent for this transformation, offering high yields and operational simplicity.
Reaction Scheme
The reduction reaction converts the ketone functional group of 3-acetylthiophene into a secondary alcohol, yielding this compound.
Caption: Chemical scheme for the synthesis of this compound.
Experimental Protocol: Reduction of 3-Acetylthiophene
This protocol outlines the laboratory procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylthiophene (1.0 eq) in absolute ethanol (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to the flask, which will decompose any excess NaBH₄.
-
Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the final product as a shallow yellow liquid.
Data Presentation: Synthesis Parameters
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Starting Material | 3-Acetylthiophene (C₆H₆OS) |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol (EtOH) |
| Molar Ratio (Ketone:NaBH₄) | 1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
| Product Appearance | Shallow yellow liquid[1] |
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are acquired using a GC-MS system with electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.
Data Presentation: Spectroscopic Data
The following tables summarize the key characterization data for this compound.
Table 2.1: NMR Spectroscopic Data
| Spectrum | Chemical Shift (δ) / ppm (Solvent: CDCl₃) |
| ¹H NMR (500 MHz) | 7.27 (dd, J = 4.9, 1.3 Hz, 1H), 7.03–6.98 (m, 2H), 5.16 (q, J = 6.4 Hz, 1H), 2.02 (d, J = 4.2 Hz, 1H, -OH), 1.63 (d, J = 6.4 Hz, 3H)[1] |
| ¹³C NMR (126 MHz) | 149.85, 126.67, 124.46, 123.20, 66.29, 25.28[1] |
Table 2.2: IR and MS Spectroscopic Data
| Technique | Characteristic Peaks / Values |
| FTIR (Expected) | ~3350 cm⁻¹ (O-H stretch, broad), ~3100 cm⁻¹ (Ar C-H stretch), ~2970 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z = 128. Key Fragments (Expected): m/z = 113 [M-CH₃]⁺, m/z = 97 [M-CH₂OH]⁺ (rearrangement)[1] |
Visualization of Workflows
Synthesis Workflow
This diagram illustrates the step-by-step process for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
This diagram shows the process of analyzing the purified product to confirm its structure and purity.
Caption: Workflow for the characterization of this compound.
Logical Relationships
This diagram illustrates the logical connection between the core components of this guide.
Caption: Logical map of the synthesis and characterization process.
References
Spectroscopic Profile of 1-(Thiophen-3-yl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Thiophen-3-yl)ethanol, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, alongside standardized experimental protocols. Mass Spectrometry (MS) data for the isomeric compound 2-(thiophen-3-yl)ethanol is also included for reference.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.38 | m | - | 1H | Thiophene-H |
| 7.23–7.30 | m | - | 3H | Thiophene-H |
| 4.88 | q | 6.4 | 1H | CH-OH |
| 1.93 | s | - | 1H | OH |
| 1.49 | d | 6.4 | 3H | CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 147.9 | Thiophene-C |
| 134.4 | Thiophene-C |
| 129.8 | Thiophene-C |
| 127.5 | Thiophene-C |
| 125.6 | Thiophene-C |
| 123.6 | Thiophene-C |
| 69.8 | CH-OH |
| 25.2 | CH₃ |
Infrared (IR) Spectroscopy
IR (Thin Film)
| Wavenumber (νmax) cm⁻¹ | Assignment |
| 3355 | O-H stretch |
| 1598 | C=C stretch (thiophene ring) |
| 1574 | C=C stretch (thiophene ring) |
| 1477 | C-H bend |
| 1079 | C-O stretch |
| 811 | C-H out-of-plane bend |
| 786 | C-H out-of-plane bend |
| 697 | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry data for this compound was not available in the searched literature. However, the mass spectrum for the isomeric compound, 2-(thiophen-3-yl)ethanol, is presented below for reference from the NIST WebBook.[1] It is important to note that while the molecular weight is identical, the fragmentation pattern will differ.
Electron Ionization Mass Spectrum of 2-(thiophen-3-yl)ethanol [1]
| m/z | Relative Intensity (%) |
| 45 | 25 |
| 58 | 28 |
| 84 | 30 |
| 97 | 100 |
| 98 | 35 |
| 128 | 38 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a spectrometer, such as a 400 MHz instrument. The data is processed, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound can be deposited on a single plate and the solvent evaporated. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
For a volatile compound like this compound, electron ionization (EI) mass spectrometry is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.
References
Physical and chemical properties of 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for 1-(Thiophen-3-yl)ethanol, a valuable chemical intermediate in pharmaceutical and materials science research.
Core Compound Properties
This compound, with the CAS number 14861-60-0, is a secondary alcohol characterized by a thiophene ring substituted at the 3-position with a 1-hydroxyethyl group. It typically presents as a shallow yellow liquid. This compound serves as a key building block in the synthesis of more complex molecules.
Physical and Chemical Data
Below is a summary of the available quantitative data for this compound and its common precursor, 1-(Thiophen-3-yl)ethanone.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14861-60-0 | [1] |
| Molecular Formula | C₆H₈OS | |
| Molecular Weight | 128.19 g/mol | |
| Appearance | Shallow yellow liquid | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Table 2: Physical and Chemical Properties of 1-(Thiophen-3-yl)ethanone (Precursor)
| Property | Value | Source |
| CAS Number | 1468-83-3 | [2] |
| Molecular Formula | C₆H₆OS | [3] |
| Molecular Weight | 126.18 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 57-62 °C | [2] |
| Boiling Point | 208-210 °C at 748 mmHg | [2] |
| Solubility | Soluble in alcohol. Water solubility is estimated at 8307 mg/L at 25 °C. | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR (in CDCl₃) | 7.27 (dd, J = 4.9, 1.3 Hz, 1H), 7.03 – 6.98 (m, 2H), 5.20 – 5.12 (m, 1H), 2.02 (d, J = 4.2 Hz, 1H), 1.63 (d, J = 6.4 Hz, 3H) |
| ¹³C NMR (in CDCl₃) | 149.85 (s), 126.67 (s), 124.46 (s), 123.20 (s), 66.29 (s), 25.28 (s) |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the reduction of its corresponding ketone, 1-(Thiophen-3-yl)ethanone (also known as 3-acetylthiophene).
Experimental Protocol: Reduction of 1-(Thiophen-3-yl)ethanone using Sodium Borohydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-(Thiophen-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolution: Dissolve 1-(Thiophen-3-yl)ethanone in ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of sodium borohydride to the ketone is typically between 1:1 and 1:2, with one mole of NaBH₄ theoretically capable of reducing four moles of ketone.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting ketone has disappeared.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Workflow for the Synthesis of this compound
Asymmetric Synthesis
For applications requiring enantiomerically pure this compound, asymmetric reduction methods can be employed. These often involve the use of chiral catalysts or enzymes.
Enzymatic Reduction
Biocatalytic reduction of ketones using alcohol dehydrogenases (ADHs) is a green and highly enantioselective method for producing chiral alcohols. While specific protocols for 1-(Thiophen-3-yl)ethanone are not widely published, general procedures for the enzymatic reduction of similar ketones can be adapted. This typically involves whole-cell biocatalysts (e.g., Saccharomyces cerevisiae) or isolated enzymes.
Catalytic Asymmetric Reduction
Ruthenium-based catalysts with chiral ligands are effective for the asymmetric transfer hydrogenation of aryl ketones, providing access to enantiomerically enriched alcohols.
Safety and Handling
Detailed toxicological properties for this compound have not been thoroughly investigated. Therefore, standard laboratory safety precautions should be strictly followed.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the substance in a well-ventilated area or a fume hood.
-
Avoid breathing vapors or dust.[7]
-
Avoid contact with skin and eyes.[7]
Safety Information for 1-(Thiophen-3-yl)ethanone (Precursor): The precursor, 1-(Thiophen-3-yl)ethanone, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.[8]
Biological Activities
Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[9][10] However, specific biological activities or involvement in signaling pathways for this compound have not been extensively reported in the scientific literature. Its primary role is as an intermediate in the synthesis of potentially bioactive molecules.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. This guide provides essential information on its properties, synthesis, and handling to support further research and development efforts. Researchers should exercise caution due to the limited availability of specific safety and toxicological data. The synthetic protocols provided offer a foundation for laboratory-scale preparation, with opportunities for optimization and exploration of asymmetric methods to access enantiomerically pure forms of this versatile compound.
References
- 1. 1-(Thiophen-3-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 2. 3-乙酰基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. file.ambeed.com [file.ambeed.com]
- 8. 3-Acetylthiophene | 1468-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
An In-depth Technical Guide to the Formation of 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 1-(Thiophen-3-yl)ethanol, a valuable heterocyclic alcohol intermediate in medicinal chemistry. The primary focus is on the prevalent synthetic route: the reduction of 3-acetylthiophene. This document details the underlying reaction mechanism, provides a range of experimental protocols for key synthetic methods, and presents quantitative data in a structured format for easy comparison. Advanced methodologies, including asymmetric synthesis and biocatalytic reductions for the preparation of enantiomerically enriched this compound, are also discussed.
Introduction
Thiophene-containing compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities. The thiophene moiety can be found in a variety of approved drugs and clinical candidates. This compound serves as a key chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its formation is a critical step in the synthetic pathways of numerous target compounds. The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 3-acetylthiophene. This guide will explore the chemical principles and practical applications of this transformation.
Core Mechanism of Formation: Reduction of 3-Acetylthiophene
The formation of this compound is predominantly achieved through the reduction of the carbonyl group of 3-acetylthiophene. This transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Hydride Reduction
The most common laboratory-scale method for this reduction is the use of complex metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred due to its milder reactivity and compatibility with protic solvents like methanol and ethanol.
The mechanism for the sodium borohydride reduction is as follows:
-
Nucleophilic Attack: The hydride ion, originating from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-acetylthiophene. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) or during an aqueous workup to yield the final product, this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
3-Acetylthiophene
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-acetylthiophene (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes quantitative data for the synthesis of this compound via different methods.
| Method | Starting Material | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydride Reduction | 3-Acetylthiophene | NaBH₄ | Methanol | 0 - RT | 1-4 | ~95 | [General procedure based on multiple sources] |
| Catalytic Hydrogenation | 3-Acetylthiophene | Ru-NHC complex | Dichloromethane | -40 | - | 93 | [1] |
| Asymmetric Transfer Hydrogenation | 3-Acetylthiophene | Chiral Phosphoric Acid | Chloroform | 45 | - | >90 | [General procedure from similar reactions] |
| Biocatalytic Reduction | 3-Acetylthiophene | Alcohol Dehydrogenase (ADH) | Buffer/Cosolvent | RT | 24 | 79-99 | [2] |
Advanced Synthetic Methods
For applications requiring enantiomerically pure this compound, asymmetric synthesis and biocatalytic methods are employed.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can be used for the asymmetric hydrogenation of 3-acetylthiophene to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.[1] Similarly, asymmetric transfer hydrogenation using chiral catalysts like chiral phosphoric acids in the presence of a hydrogen donor (e.g., Hantzsch ester) provides an effective route to the chiral alcohol.
Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of enantiopure this compound.[2] By selecting the appropriate ADH and reaction conditions, it is possible to obtain either the (R)- or (S)-enantiomer with high conversion and excellent enantiomeric excess. This method is often performed in aqueous media under mild conditions.
Characterization Data
The structure of this compound is confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.29 (dd, J = 5.0, 3.0 Hz, 1H), 7.21 (dd, J = 3.0, 1.2 Hz, 1H), 7.08 (dd, J = 5.0, 1.2 Hz, 1H), 5.01 (q, J = 6.5 Hz, 1H), 2.15 (br s, 1H), 1.55 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.1, 126.3, 125.8, 120.3, 69.8, 25.5.
Conclusion
The formation of this compound is a well-established transformation, primarily achieved through the efficient reduction of 3-acetylthiophene. While sodium borohydride reduction remains a simple and high-yielding method for laboratory synthesis, the development of catalytic asymmetric and biocatalytic approaches provides access to enantiomerically pure forms of this important building block, which is crucial for the synthesis of chiral drug candidates. This guide provides the fundamental knowledge and practical protocols for researchers and professionals working in the field of drug development and organic synthesis.
References
Technical Guide: Stability and Storage of 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Thiophen-3-yl)ethanol (CAS No. 14861-60-0). The information is compiled from safety data sheets and chemical supplier specifications to ensure safe handling, storage, and use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 14861-60-0 |
| Molecular Formula | C₆H₈OS |
| Molecular Weight | 128.19 g/mol |
| Appearance | Data not available |
| Purity | ≥95% |
Stability Profile
This compound is a stable compound under recommended storage and handling conditions.[1] However, it is important to be aware of specific factors that can affect its stability.
| Parameter | Description |
| Chemical Stability | Stable under recommended temperatures and pressures.[1] |
| Conditions to Avoid | Dust generation and exposure to sources of ignition.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition Products | Under fire conditions, may decompose to produce carbon oxides and sulfur oxides.[1] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound.
| Condition | Recommendation |
| General Storage | Store in a tightly-closed container.[1] Keep in a cool, dry, and well-ventilated area.[1] |
| Long-Term Storage | For long-term storage, it is recommended to keep the compound in a cool, dry place.[1][2] |
| Ignition Sources | Keep away from sources of ignition.[1] |
Experimental Protocols
General Protocol for Chemical Stability Assessment
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, light exposure, and humidity.
2. Materials:
-
This compound (of known purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) and column
3. Experimental Workflow:
Below is a generalized workflow for conducting a stability study.
Caption: Workflow for a chemical stability study.
4. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent. Aliquot the solution into vials for each stress condition and a control set stored at recommended conditions.
-
Initial Analysis (T=0): Analyze an initial sample to determine the baseline purity and concentration.
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose samples to a light source as per ICH Q1B guidelines. A dark control should be included.
-
Humidity: Place samples in stability chambers with controlled relative humidity (e.g., 75% RH) at a specific temperature.
-
-
Time Points: Pull samples from each condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analytical Method: Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point. If degradation is observed, identify and quantify the degradation products if possible.
-
Kinetics: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Signaling Pathways and Logical Relationships
Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding signaling pathways or complex biological/chemical workflows directly involving this compound that would necessitate a diagrammatic representation at this time. Research in this area is ongoing, and future studies may elucidate such relationships.
References
Quantum Chemical Analysis of 1-(Thiophen-3-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-(Thiophen-3-yl)ethanol. In the absence of extensive published computational studies on this specific molecule, this document outlines a robust methodology based on established computational protocols for similar thiophene derivatives and organic molecules. The presented data is representative of expected values derived from such calculations and serves as a blueprint for future research.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical nature of the thiophene ring. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate these properties at the atomic level.
Computational Methodology
The following section details a recommended protocol for performing quantum chemical calculations on this compound. This methodology is synthesized from standard practices in computational chemistry.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a suitable functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, while polarization functions (d,p) allow for more flexibility in the spatial description of electrons.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a full geometry optimization without any symmetry constraints.
-
The convergence criteria should be set to tight to ensure a true energy minimum is reached.
-
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
-
Procedure:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a true minimum.
-
The calculated frequencies can be scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.
-
Electronic Properties Analysis
Analysis of the electronic properties provides insights into the molecule's reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugative interactions, and bond properties.
Predicted Quantitative Data
The following tables present hypothetical yet realistic quantitative data for this compound, as would be expected from the computational protocol described above.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C1-C2 | 1.37 |
| C2-S | 1.72 | |
| C3-C4 | 1.42 | |
| C4-S | 1.73 | |
| C1-C5 | 1.51 | |
| C5-O | 1.43 | |
| O-H | 0.97 | |
| Bond Angles | C1-C2-S | 111.5 |
| C2-S-C4 | 92.2 | |
| C1-C5-O | 109.8 | |
| C5-O-H | 108.5 | |
| Dihedral Angles | C2-C1-C5-O | -65.3 |
| C1-C5-O-H | 60.1 |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) (Scaled) | Assignment |
| 1 | 3550 | O-H stretch |
| 2 | 3100 | C-H stretch (thiophene) |
| 3 | 2950 | C-H stretch (ethyl) |
| 4 | 1450 | C=C stretch (thiophene) |
| 5 | 1230 | C-O stretch |
| 6 | 850 | C-S stretch |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 Debye |
Visualizations
The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationships Between Calculated and Predicted Properties.
Conclusion
This technical guide outlines a comprehensive approach for the quantum chemical analysis of this compound. By following the detailed computational protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The provided hypothetical data and visualizations serve as a practical reference for interpreting the results of such calculations. This in-silico analysis is an indispensable tool in modern drug development and materials science, enabling the rational design of novel compounds with desired properties.
Enantioselective Synthesis of 1-(Thiophen-3-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 1-(Thiophen-3-yl)ethanol, a chiral intermediate of significant interest in medicinal chemistry. The synthesis of enantiomerically pure chiral alcohols is a critical aspect of drug development, as the biological activity and pharmacological profile of a molecule are often dictated by its stereochemistry. This document details key asymmetric synthesis strategies, including biocatalytic reduction, asymmetric transfer hydrogenation, chiral oxazaborolidine-catalyzed reduction, and enantioselective addition to aldehydes. Detailed experimental protocols are provided for each major route, and quantitative data is summarized for comparative analysis.
Core Synthetic Strategies
The enantioselective synthesis of this compound predominantly follows two main pathways: the asymmetric reduction of a prochiral ketone (3-acetylthiophene) or the enantioselective addition of a methyl group equivalent to the corresponding aldehyde (3-thiophenecarboxaldehyde).
Caption: Key Synthetic Routes to Enantiopure this compound.
Data Presentation: Comparison of Enantioselective Methods
The following table summarizes typical quantitative data for the different enantioselective methods discussed. It is important to note that direct data for this compound is not always available in the literature; in such cases, data from closely related aromatic substrates are provided as a reasonable estimate of performance.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |
| Biocatalytic Reduction | Pichia glucozyma (whole cells) | Aromatic Ketones | >95 | >99 (S) | Glucose as co-substrate, aqueous buffer, room temperature.[1][2] |
| Asymmetric Transfer Hydrogenation | (S,S)-Ts-DPEN-Ru | Acetophenone | 95 | 97 (R) | HCOOH/NEt3, CH2Cl2.[3] |
| CBS Reduction | (R)-Me-CBS | Acetophenone | 95 | 96 (S) | BH3·SMe2, THF, -30 °C.[4] |
| Enantioselective Organozinc Addition | Thiophene-based chiral amino alcohol ligand | Benzaldehyde | 79-83 | 83-95 (R or S) | Et2Zn, Toluene, 0 °C to room temperature.[5] |
Experimental Protocols
Biocatalytic Reduction of 3-Acetylthiophene using Pichia glucozyma
This protocol is adapted from general procedures for the bioreduction of aromatic ketones using whole yeast cells.[1]
Materials:
-
3-Acetylthiophene
-
Pichia glucozyma (e.g., CBS 5766)
-
Yeast extract peptone dextrose (YPD) broth
-
Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
Procedure:
-
Cell Culture: Inoculate a sterile YPD broth with Pichia glucozyma and incubate at 30°C with shaking (200 rpm) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile phosphate buffer.
-
Biotransformation: Resuspend the cell pellet in phosphate buffer to a desired cell density (e.g., 50 g/L wet cell weight). Add glucose (e.g., 0.2 M) as a co-substrate for cofactor regeneration.
-
Substrate Addition: Add 3-acetylthiophene (e.g., 10 mM final concentration) to the cell suspension.
-
Reaction: Incubate the reaction mixture at 30°C with shaking (200 rpm). Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess by chiral HPLC or GC.
Asymmetric Transfer Hydrogenation of 3-Acetylthiophene
This protocol is based on the Noyori-type asymmetric transfer hydrogenation.[3]
Materials:
-
3-Acetylthiophene
-
[RuCl2(p-cymene)]2
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., under argon), dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in anhydrous CH2Cl2 to form the catalyst solution (substrate to catalyst ratio typically 100:1 to 1000:1). Stir for 20-30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add 3-acetylthiophene.
-
Reaction Initiation: Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the substrate).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Reduction of 3-Acetylthiophene
This protocol follows the general procedure for the CBS reduction of prochiral ketones.[4][6]
Materials:
-
3-Acetylthiophene
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, add the (R)-Me-CBS solution (typically 5-10 mol%). Cool the flask to -30°C.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (approximately 0.6 equivalents) to the catalyst solution. Stir for 10 minutes.
-
Substrate Addition: Add a solution of 3-acetylthiophene in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -30°C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Caption: Catalytic Cycle for CBS Reduction.
Enantioselective Addition of Diethylzinc to 3-Thiophenecarboxaldehyde
This protocol is adapted from a procedure using a novel thiophene-based chiral ligand for the addition of diethylzinc to aromatic aldehydes.[5]
Materials:
-
3-Thiophenecarboxaldehyde
-
Diethylzinc (Et2Zn, solution in hexanes)
-
Chiral thiophene-based amino alcohol ligand (e.g., (1S,2R)-N-(5-ethylthiophen-2-ylmethyl)-N-methyl-1,2-diphenyl-2-aminoethanol)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (5 mol%) in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0°C and add diethylzinc (2 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Add 3-thiophenecarboxaldehyde (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
The enantioselective synthesis of this compound can be achieved through several effective methods. Biocatalytic reduction offers a green and highly selective route, particularly for the (S)-enantiomer. Asymmetric transfer hydrogenation and CBS reduction are robust and well-established chemical methods that provide access to both enantiomers with high enantioselectivity by selecting the appropriate chiral catalyst. The enantioselective addition of organozinc reagents to 3-thiophenecarboxaldehyde presents another viable and highly enantioselective pathway. The choice of method will depend on factors such as the desired enantiomer, scalability, cost of reagents and catalysts, and the available laboratory infrastructure. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. armchemfront.com [armchemfront.com]
- 2. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Transfer Hydrogenation [merckmillipore.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
Synthesis of 1-(Thiophen-3-yl)ethanol from 3-acetylthiophene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(thiophen-3-yl)ethanol via the reduction of 3-acetylthiophene. The primary method detailed is the reduction using sodium borohydride (NaBH₄), a widely utilized and efficient reagent for the conversion of ketones to secondary alcohols.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes detailed experimental protocols, quantitative data on reactants and products, reaction mechanisms, and essential safety information.
Introduction
The synthesis of substituted thiophene derivatives is of significant interest in medicinal chemistry and materials science due to their presence in a wide array of pharmacologically active compounds and functional materials. This compound is a valuable chiral building block for the synthesis of more complex molecules. The reduction of the readily available starting material, 3-acetylthiophene, is a direct and efficient route to this secondary alcohol. This guide focuses on the practical application of sodium borohydride as the reducing agent, valued for its selectivity and operational simplicity.[2]
Reaction Mechanism
The reduction of 3-acetylthiophene to this compound using sodium borohydride is a classic example of a nucleophilic addition to a carbonyl group. The reaction proceeds via a two-step mechanism.[1]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride anion (BH₄⁻), on the electrophilic carbonyl carbon of the 3-acetylthiophene. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate.[1]
-
Protonation: The resulting negatively charged alkoxide is then protonated during an aqueous or acidic work-up step. The proton source is typically the solvent (e.g., methanol, ethanol) or a mild acid added to quench the reaction, yielding the final alcohol product, this compound.[1]
Each molecule of sodium borohydride can theoretically deliver up to four hydride ions, making it a very efficient reducing agent.[2]
Quantitative Data
The physical and chemical properties of the starting material and the final product are summarized below for easy reference.
Table 1: Physical and Spectroscopic Properties of 3-acetylthiophene
| Property | Value | Reference(s) |
| IUPAC Name | 1-(Thiophen-3-yl)ethanone | [2] |
| Molecular Formula | C₆H₆OS | [2] |
| Molar Mass | 126.18 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 61-62 °C | [2] |
| Boiling Point | 210 °C @ 760 mmHg | [2] |
| ¹H NMR Spectrum | See available spectra | [3] |
| ¹³C NMR Spectrum | See available spectra | [3] |
| IR Spectrum | See available spectra | [3] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₈OS | |
| Molar Mass | 128.19 g/mol | |
| Appearance | Liquid (expected) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (d, J = 6.4 Hz, 3H), 1.93 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.23–7.30 (m, 3H), 7.38 (m, 1H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 | [4] |
| IR (thin film, cm⁻¹) | νₘₐₓ = 3355, 1598, 1574, 1477, 1079, 811, 786, 697 | [4] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established procedures for the sodium borohydride reduction of ketones.[2][5]
4.1. Materials and Reagents
-
3-acetylthiophene (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
4.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylthiophene (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the resulting solution in an ice bath to 0 °C. This is done to moderate the reaction rate.[6]
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[5][6]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl or saturated aqueous NH₄Cl to quench the excess sodium borohydride until gas evolution ceases.[5]
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary to obtain the pure product.[7]
4.3. Expected Yield
While a specific yield for this reaction is not cited in the provided search results, the reduction of aromatic ketones with sodium borohydride is generally a high-yielding transformation, often in the range of 80-95%.[7]
Visualizations
5.1. Signaling Pathway Diagram
Caption: Figure 1: Chemical Reaction Pathway
5.2. Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Safety and Handling
Proper safety precautions must be observed when performing this synthesis.
-
Sodium Borohydride (NaBH₄):
-
Hazards: Flammable solid that reacts with water and acids to produce flammable hydrogen gas.[8] Causes skin and eye irritation.[8]
-
Handling: Keep container tightly closed and in a dry, well-ventilated place.[8] Handle under an inert atmosphere if possible.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Spills: Do not use water to clean up spills. Cover with dry sand or another non-combustible material and place in a closed container for disposal.[8]
-
-
Solvents (Methanol, Ethanol, Dichloromethane, Diethyl Ether):
-
Hazards: These solvents are flammable and/or toxic.
-
Handling: All operations should be conducted in a well-ventilated fume hood. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use. An eyewash station and safety shower should be readily accessible.[8]
References
- 1. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically enriched 1-(thiophen-3-yl)ethanol. This chiral alcohol is a valuable building block for the synthesis of various pharmaceutical compounds, where stereochemistry plays a crucial role in therapeutic efficacy and safety. The protocols herein describe two robust biocatalytic methods: enzymatic kinetic resolution of racemic this compound using lipase and asymmetric reduction of 3-acetylthiophene using a ketoreductase (KRED).
Introduction to Asymmetric Synthesis of this compound
The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[1] The introduction of a chiral center, such as in this compound, allows for three-dimensional diversity that can significantly impact a molecule's interaction with biological targets. Access to enantiomerically pure forms of this alcohol is therefore critical for the development of new therapeutics with improved pharmacological profiles.
Biocatalysis offers a green and highly selective approach to obtaining chiral molecules. Lipases are widely used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the esterified product, both in high enantiomeric excess.[2][3] Ketoreductases, on the other hand, can directly reduce a prochiral ketone to a chiral alcohol with high stereoselectivity, often yielding a single enantiomer.[4][5]
Applications in Drug Development
Chiral this compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The thiophene ring can act as a bioisostere for a phenyl ring, offering altered metabolic stability and physicochemical properties. The chiral hydroxyl group provides a handle for further synthetic modifications and can be crucial for binding to target proteins, such as kinases, proteases, or G-protein coupled receptors.
For instance, derivatives of chiral heteroaromatic alcohols are being investigated as kinase inhibitors for oncology applications. The specific stereochemistry of the alcohol can determine the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the target kinase.
Signaling Pathway: Hypothetical Kinase Inhibition
The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing the chiral this compound moiety acts as a kinase inhibitor, a common mechanism for anticancer agents.[6]
Caption: Hypothetical MAPK signaling pathway inhibited by a drug containing the this compound scaffold.
Experimental Protocols
Two primary biocatalytic methods for the asymmetric synthesis of this compound are presented below.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes the separation of a racemic mixture of this compound via enantioselective acylation using an immobilized lipase.[2][7]
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for drying)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Chiral HPLC or GC for analysis
Procedure:
-
To a dry round-bottom flask, add racemic this compound (1.0 eq).
-
Add anhydrous organic solvent to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Add the acyl donor (0.5-0.6 eq to achieve ~50% conversion).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Once the conversion is close to 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
The filtrate contains the enantioenriched unreacted alcohol and the enantioenriched ester.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted alcohol and the ester by column chromatography on silica gel.
Data Presentation:
The following table presents representative data for the lipase-catalyzed kinetic resolution of secondary alcohols analogous to this compound.
| Substrate (Analog) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Reference |
| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | Hexane | 75 min | ~50 | >99 | >99 | [7] |
| 1-(2-Furyl)ethanol | Novozym 435 | Vinyl Acetate | n-Heptane | 2 | 47 | 89 | - | [3] |
| Aryltrimethylsilyl Chiral Alcohols | Amano Lipase PS | Vinyl Acetate | Hexane | 16 | ~50 | >99 | >99 | [8] |
Protocol 2: Ketoreductase-Catalyzed Asymmetric Reduction of 3-Acetylthiophene
This protocol details the enantioselective reduction of 3-acetylthiophene to either (R)- or (S)-1-(thiophen-3-yl)ethanol using a ketoreductase (KRED) with a cofactor regeneration system.[4][5]
Materials:
-
3-Acetylthiophene
-
Ketoreductase (KRED) enzyme (e.g., from a screening kit)
-
Cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, isopropanol)
-
Standard laboratory glassware
-
Incubator shaker
-
Chiral HPLC or GC for analysis
Procedure:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
In a reaction vessel, dissolve the 3-acetylthiophene substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the buffer (final substrate concentration typically 10-50 mM).
-
Add the cofactor (e.g., NAD(P)H, typically 0.1-1 mM).
-
Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Initiate the reaction by adding the ketoreductase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with shaking.
-
Monitor the reaction progress by taking aliquots, quenching the reaction (e.g., by adding a water-immiscible organic solvent and vortexing), and analyzing the organic phase by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography if necessary.
Data Presentation:
The following table shows representative data for the KRED-catalyzed reduction of ketones analogous to 3-acetylthiophene.
| Substrate (Analog) | KRED Source | Cofactor System | Time (h) | Conversion (%) | ee (Alcohol) (%) | Reference |
| Acetophenone | Lactobacillus kefir | Isopropanol | 24 | >99 | >99 (S) | [9] |
| 2-Acetylfuran | KRED-101 | Glucose/GDH | 24 | >99 | >99 (R) | [5] |
| Tetrahydrothiophene-3-one | Engineered KRED | Isopropanol | - | >95 | >99 (R) | [10] |
Experimental Workflows
The following diagrams illustrate the workflows for the two described protocols.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Workflow for KRED-Catalyzed Asymmetric Reduction.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Thiophene-Containing Scaffolds in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of small molecule kinase inhibitors. Its unique electronic properties and ability to form key interactions within the ATP-binding site of various kinases make it a valuable building block in drug discovery. This document provides detailed application notes and protocols for the synthesis and evaluation of thiophene-containing compounds as potent kinase inhibitors, with a focus on targeting key enzymes in oncology and immunology, such as Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Data Presentation: Kinase Inhibitory Activity of Thiophene Derivatives
The following tables summarize the in vitro potency of representative thiophene-based kinase inhibitors against their respective targets.
Table 1: Inhibitory Activity of Thieno[3,2-c]pyridin-4-amine Derivatives against BTK [1][2]
| Compound ID | Modifications | Target Kinase | IC50 (nM) |
| 14g | 7-(1H-pyrazol-4-yl)-3-(4-phenoxyphenyl) | BTK | 12.8 |
| 13 | 7-(1-methyl-1H-pyrazol-4-yl)-3-(4-phenoxyphenyl) | BTK | Potent |
| 23 | 7-(pyridin-4-yl)-3-(4-phenoxyphenyl) | BTK | Potent |
| 38 | 7-(pyrimidin-5-yl)-3-(4-phenoxyphenyl) | BTK | Potent |
Table 2: Inhibitory Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives against PI3K/mTOR [3]
| Compound ID | Modifications | Target Kinase | IC50 (nM) |
| 13g | 4-(4-morpholino)-6-(piperazin-1-yl) | PI3Kα | 525 |
| mTOR | 48 | ||
| Y-2 | Varied arylurea unit | PI3Kα | 171.4 |
| mTOR | 10.2 |
Table 3: Inhibitory Activity of Thiophene-Based Compounds against VEGFR-2
| Compound ID | Modifications | Target Kinase | IC50 (µM) |
| Thio-Iva | E-2-(thien-2-yl)-3-acrylonitrile derivative | VEGFR-2 | 3.31 |
| 3e | 1,6-dihydropyrimidin-2-thiol derivative | VEGFR-2 | 0.1987 |
| 4b | 1,6-dihydropyrimidin-2-thiol derivative | VEGFR-2 | Potent |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are simplified diagrams of key signaling pathways involving BTK, IRAK-4, and VEGFR.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a thieno[3,2-c]pyridin-4-amine BTK inhibitor via a Suzuki coupling reaction, and a general procedure for a kinase inhibition assay.
Protocol 1: Synthesis of a Thieno[3,2-c]pyridin-4-amine BTK Inhibitor Core
This protocol outlines a representative synthesis of a 7-aryl-substituted thieno[3,2-c]pyridin-4-amine, a common core for potent BTK inhibitors.
Materials:
-
7-bromo-thieno[3,2-c]pyridin-4-amine (1 equivalent)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Sodium carbonate, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 7-bromo-thieno[3,2-c]pyridin-4-amine, the corresponding boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-substituted thieno[3,2-c]pyridin-4-amine.
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the IC50 value of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at Km concentration for the target kinase)
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at the desired concentrations. Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to all wells except the "no enzyme" negative control wells.
-
-
Kinase Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]
-
Conclusion
Thiophene-based scaffolds are versatile starting points for the development of potent and selective kinase inhibitors. The synthetic protocols and assay methods outlined in this document provide a foundation for researchers to design, synthesize, and evaluate novel thiophene-containing compounds for therapeutic applications. Careful consideration of the target kinase's signaling pathway and structure-activity relationships will be crucial for the successful development of next-generation kinase inhibitors.
References
- 1. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocol for the Esterification of 1-(Thiophen-3-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the production of a wide array of chemical compounds, including active pharmaceutical ingredients, fragrances, and polymers. 1-(Thiophen-3-yl)ethanol is a secondary alcohol containing a thiophene moiety, a heterocyclic ring present in numerous pharmaceuticals and materials. The ester derivatives of this alcohol are of significant interest for scaffold modification in drug discovery programs. This document provides a detailed protocol for the esterification of this compound, focusing on a robust and widely applicable method using an acid anhydride with a 4-(dimethylamino)pyridine (DMAP) catalyst. Alternative methods are also discussed.
Principle:
The primary protocol described is the acylation of a secondary alcohol using an acid anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP). DMAP is a highly efficient acylation catalyst that operates by forming a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This method is advantageous due to its mild reaction conditions and high yields, even with sterically hindered secondary alcohols.
Experimental Protocols
Primary Protocol: DMAP-Catalyzed Esterification with Acetic Anhydride
This protocol details the synthesis of 1-(Thiophen-3-yl)ethyl acetate.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 - 1.5 eq) at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Alternative Protocols:
-
Steglich Esterification: This method is suitable for acid-sensitive substrates and involves the use of a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a DMAP catalyst.[1][2][3][4] The reaction is typically performed at room temperature.[1] A key feature is the formation of a urea byproduct which can be removed by filtration.[1]
-
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7] To drive the reaction to completion, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed, often by azeotropic distillation.[5][6] Common catalysts include sulfuric acid or p-toluenesulfonic acid.[5]
-
Reaction with Acyl Chlorides: Acyl chlorides react vigorously with alcohols to form esters and hydrogen chloride.[8] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4]
Data Presentation
The following table provides representative quantitative data for the primary DMAP-catalyzed protocol.
| Reagent/Parameter | Molar Equiv. | Amount (for 10 mmol scale) | Notes |
| This compound | 1.0 | 1.28 g | Starting material. |
| Acetic Anhydride | 1.5 | 1.43 mL (1.53 g) | Acylating agent. |
| 4-(Dimethylamino)pyridine | 0.1 | 122 mg | Catalyst. |
| Dichloromethane (DCM) | N/A | 50 mL | Anhydrous solvent. |
| Reaction Time | N/A | 2-6 hours | Monitor by TLC. |
| Temperature | N/A | 0 °C to Room Temp. | Initial cooling followed by reaction at ambient temperature. |
| Expected Yield | N/A | >90% | Yield after purification. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the esterification of this compound.
Signaling Pathway (Reaction Mechanism)
References
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Polymer Functionalization using 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the functionalization of polymers with 1-(Thiophen-3-yl)ethanol, a versatile thiophene derivative. The incorporation of the thiophene moiety can impart unique electronic, optical, and bioactive properties to polymers, making them suitable for a range of applications including organic electronics, biosensing, and targeted drug delivery.[1][2] Two primary strategies for functionalization are presented: the polymerization of monomers derived from this compound and the post-polymerization modification of existing polymer backbones.
Part 1: Polymerization of this compound-Derived Monomers
This approach involves first synthesizing a polymerizable monomer from this compound, followed by its polymerization or copolymerization to yield a thiophene-functionalized polymer. This method allows for precise control over the density of thiophene groups along the polymer chain.
Application Note 1.1: Synthesis of a Methacrylate Monomer and Subsequent Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful techniques for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[3][4] A methacrylate monomer derived from this compound can be effectively polymerized using these methods.
Experimental Protocol 1.1.1: Synthesis of 1-(Thiophen-3-yl)ethyl methacrylate (T3EMA)
This protocol describes the synthesis of a methacrylate monomer from this compound.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(Thiophen-3-yl)ethyl methacrylate (T3EMA).
Experimental Protocol 1.1.2: ATRP of 1-(Thiophen-3-yl)ethyl methacrylate (T3EMA)
This protocol outlines the synthesis of poly(1-(Thiophen-3-yl)ethyl methacrylate) (PT3EMA) via ATRP.[5][6][7]
Materials:
-
1-(Thiophen-3-yl)ethyl methacrylate (T3EMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add CuBr (1.0 eq. relative to initiator).
-
Seal the flask and subject it to three cycles of vacuum and backfilling with inert gas.
-
In a separate flask, dissolve T3EMA (e.g., 100 eq.), PMDETA (1.0 eq.), and EBiB (1.0 eq.) in anisole.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Transfer the degassed solution to the Schlenk flask containing the catalyst via a degassed syringe.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples at timed intervals and analyzing the conversion by ¹H NMR.
-
To terminate the polymerization, cool the flask and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data for Controlled Radical Polymerization
The following table summarizes typical quantitative data for the ATRP of methacrylate monomers, which can be expected for T3EMA.
| Parameter | Typical Value | Reference(s) |
| Monomer Conversion | > 90% | [5] |
| Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol (controlled by M/I ratio) | [6] |
| Polydispersity Index (PDI) | < 1.3 | [5][6] |
Part 2: Post-Polymerization Modification with this compound
This strategy involves the covalent attachment of this compound to a pre-synthesized polymer with reactive side chains. This method is advantageous for modifying existing polymer platforms and for introducing a lower density of functional groups.
Application Note 2.1: Esterification of a Carboxylic Acid-Containing Polymer
Polymers bearing carboxylic acid side groups, such as poly(acrylic acid) or poly(methacrylic acid), can be functionalized with this compound via esterification reactions, for example, using a carbodiimide coupling agent.
Experimental Protocol 2.1.1: DCC/DMAP-Mediated Esterification
This protocol details the esterification of a polymer containing carboxylic acid groups with this compound.
Materials:
-
Carboxylic acid-containing polymer (e.g., poly(methacrylic acid))
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid-containing polymer (1.0 eq. of carboxylic acid groups) in anhydrous DMF.
-
Add this compound (1.5 eq.), DCC (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by following the disappearance of the alcohol via TLC or the appearance of characteristic polymer signals in ¹H NMR.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by adding the filtrate to a large volume of a non-solvent, such as diethyl ether.
-
Collect the functionalized polymer by filtration and wash it extensively to remove unreacted reagents.
-
Dry the purified polymer under vacuum.
Quantitative Data for Post-Polymerization Modification
The degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integral of a characteristic proton signal from the polymer backbone to a signal from the newly introduced 1-(Thiophen-3-yl)ethyl group.[8][9][10][11]
| Parameter | Method of Determination | Typical Range | Reference(s) |
| Degree of Functionalization | ¹H NMR Spectroscopy | 10 - 80% | [8][10] |
| Yield | Gravimetric analysis | > 85% |
Part 3: Applications in Drug Delivery and Bioimaging
Polymers functionalized with thiophene derivatives are of interest for biomedical applications due to their potential for creating stimuli-responsive materials and for their unique optical properties.[12][13] For instance, thiophene-containing conjugated polymers can be formulated into nanoparticles for targeted drug delivery and cellular imaging.[14][15]
Signaling Pathway and Cellular Uptake
The efficacy of nanoparticle-based drug delivery systems is highly dependent on their ability to be internalized by target cells. The primary mechanism for cellular uptake of nanoparticles is endocytosis.[16][17][18] This process can be broadly categorized into phagocytosis and pinocytosis, with the latter being further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[16][18] The specific pathway is influenced by nanoparticle properties such as size, shape, and surface chemistry. For targeted drug delivery, polymers are often functionalized with ligands (e.g., antibodies, peptides, or small molecules like folic acid) that bind to specific receptors on the surface of cancer cells, thereby enhancing uptake and therapeutic efficacy.[19][20][21][22][23]
Visualizations
Experimental Workflows
Caption: Workflow for preparing thiophene-functionalized polymers via monomer synthesis and polymerization.
Caption: Workflow for post-polymerization modification of a carboxylic acid-containing polymer.
Signaling Pathway for Targeted Drug Delivery
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. utsa.flintbox.com [utsa.flintbox.com]
- 3. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. icpms.labrulez.com [icpms.labrulez.com]
- 10. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.curapath.com [blog.curapath.com]
- 20. jchemrev.com [jchemrev.com]
- 21. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application of 1-(Thiophen-3-yl)ethanol in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophen-3-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The thiophene ring, a bioisostere of the phenyl group, imparts unique physicochemical properties to molecules, often enhancing their pharmacological profile. This document provides a detailed account of the applications of this compound and its close isomer, 2-(thiophen-3-yl)ethanol, in the development of therapeutic agents. It includes key experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant signaling pathways.
Core Applications in Drug Discovery
The thiophene moiety is a "privileged pharmacophore" in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. This compound and its isomer serve as key intermediates in the synthesis of several important classes of therapeutic agents.
Antiplatelet Agents: The Thienopyridine Class
2-(Thiophen-3-yl)ethanol is a crucial precursor in the synthesis of thienopyridine antiplatelet drugs such as clopidogrel and ticlopidine.[1] These drugs are widely used to prevent blood clots in patients with a history of heart attack or stroke. Clopidogrel is a prodrug that is metabolized in the liver to its active form, which irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes. This inhibition prevents platelet activation and aggregation.
Caption: Inhibition of the P2Y12 receptor by the active metabolite of Clopidogrel.
Kinase Inhibitors
Thiophene derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders.
Thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and identified as potent inhibitors of GSK-3β, a kinase implicated in the pathology of Alzheimer's disease. Inhibition of GSK-3β is a promising therapeutic strategy to reduce tau hyperphosphorylation and amyloid-β production.
Caption: Therapeutic intervention of GSK-3β inhibitors in Alzheimer's disease pathology.
Antiviral Agents
The thiophene scaffold is also present in compounds developed as antiviral agents. For instance, thiophene-3-carboxamide derivatives have been identified as inhibitors of the influenza virus polymerase by disrupting the interaction between the PA and PB1 subunits, which is essential for viral replication.
Caption: Inhibition of influenza virus replication by targeting the PA-PB1 interaction.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative compounds derived from or related to the this compound scaffold.
| Table 1: Thienopyridine Antiplatelet Agents | |
| Compound | Target |
| Clopidogrel (active metabolite) | P2Y12 Receptor |
| Table 2: Thiophene-based GSK-3β Inhibitors | ||
| Compound ID | Target | IC50 (nM) |
| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | GSK-3β | Data not specified in abstract |
| Analog of compound 36 (phenyl substitution) | GSK-3β | 257 |
| Analog of compound 36 (pyridyl substitution) | GSK-3β | 185 |
| Table 3: Thiophene-based Influenza Virus Polymerase Inhibitors | |||
| Compound ID | Target | IC50 (µM) | EC50 (µM) |
| Thiophene-3-carboxamide derivative (26) | PA-PB1 Interaction | 90.7 | >100 |
| Thiophene-3-carboxamide derivative (27) | PA-PB1 Interaction | 25.4 | 18 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound by the reduction of 3-acetylthiophene.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials:
-
3-Acetylthiophene
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-acetylthiophene (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Synthesis of Thienopyridines from 2-(Thiophen-2-yl)ethanol (Clopidogrel Intermediate)
This protocol outlines a general synthetic route towards thienopyridine derivatives, exemplified by the initial steps in the synthesis of clopidogrel.
Workflow Diagram
Caption: General synthetic route to the thienopyridine core.
Materials:
-
2-(Thiophen-2-yl)ethanol
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Appropriate α-amino acid ester hydrochloride
-
Base (e.g., K₂CO₃)
-
Acetonitrile
-
Formaldehyde solution
-
Formic acid
Procedure:
Step A: Tosylation of 2-(Thiophen-2-yl)ethanol
-
Dissolve 2-(thiophen-2-yl)ethanol (1 equivalent) in dichloromethane.
-
Add pyridine or triethylamine (1.2 equivalents) and cool the mixture to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(thiophen-2-yl)ethyl tosylate.
Step B: N-Alkylation
-
To a solution of the appropriate α-amino acid ester hydrochloride (1 equivalent) in acetonitrile, add a base such as potassium carbonate (2.5 equivalents).
-
Add the 2-(thiophen-2-yl)ethyl tosylate (1 equivalent) from Step A.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the resulting substituted amino ester by column chromatography.
Step C: Cyclization
-
Dissolve the substituted amino ester from Step B in formic acid.
-
Add an aqueous solution of formaldehyde (excess).
-
Heat the reaction mixture and monitor for the formation of the cyclized thienopyridine product by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the final thienopyridine derivative as required.
Conclusion
This compound and its isomer are indispensable building blocks in medicinal chemistry, providing access to a diverse range of therapeutic agents. Their application in the synthesis of antiplatelet drugs, kinase inhibitors, and antiviral compounds highlights the significance of the thiophene scaffold in modern drug discovery. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel thiophene-based therapeutics.
References
Synthesis of Novel Derivatives from 1-(Thiophen-3-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ester, ether, and carbamate derivatives starting from 1-(thiophen-3-yl)ethanol. The thiophene moiety is a significant pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The derivatization of this compound opens avenues for the exploration of new chemical entities with potential therapeutic applications.
I. Synthesis of Ester Derivatives
Esterification is a fundamental reaction to modify the hydroxyl group of this compound, potentially leading to derivatives with altered polarity, bioavailability, and biological activity. Two common methods for ester synthesis are Fischer-Speier esterification and acylation with acyl chlorides.
A. Fischer-Speier Esterification: Synthesis of 1-(Thiophen-3-yl)ethyl Benzoate
This method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.
Reaction Scheme:
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq.), benzoic acid (1.2 eq.), and a suitable solvent such as toluene (10 mL/mmol of alcohol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq.).
-
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, and a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
B. Acylation with Acyl Chloride: Synthesis of 1-(Thiophen-3-yl)ethyl Acetate
This method offers a more reactive approach to ester synthesis, often proceeding under milder conditions than Fischer esterification.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine (1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the pure acetate ester.
Table 1: Summary of Ester Synthesis Data (Illustrative)
| Derivative | Synthesis Method | Reagents | Solvent | Yield (%) | Spectroscopic Data (Illustrative) |
| 1-(Thiophen-3-yl)ethyl Benzoate | Fischer Esterification | Benzoic acid, H₂SO₄ (cat.) | Toluene | 75 | ¹H NMR (CDCl₃): δ 7.0-8.1 (m, 8H, Ar-H), 6.1 (q, 1H), 2.9 (t, 2H), 1.6 (d, 3H). |
| 1-(Thiophen-3-yl)ethyl Acetate | Acylation | Acetyl chloride, Et₃N | DCM | 90 | ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 3H, Thiophene-H), 5.9 (q, 1H), 2.8 (t, 2H), 2.1 (s, 3H), 1.5 (d, 3H). |
II. Synthesis of Ether Derivatives
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers from an alcohol.[4][5]
Williamson Ether Synthesis: Synthesis of 3-(1-Benzyloxyethyl)thiophene
This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4]
Reaction Scheme:
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Table 2: Summary of Ether Synthesis Data (Illustrative)
| Derivative | Synthesis Method | Reagents | Solvent | Yield (%) | Spectroscopic Data (Illustrative) |
| 3-(1-Benzyloxyethyl)thiophene | Williamson Ether Synthesis | NaH, Benzyl bromide | THF | 85 | ¹H NMR (CDCl₃): δ 7.2-7.5 (m, 8H, Ar-H), 4.5 (q, 1H), 4.4 (s, 2H), 2.9 (t, 2H), 1.5 (d, 3H). |
III. Synthesis of Carbamate Derivatives
Carbamates are another important class of derivatives with a wide range of biological activities. They can be synthesized from alcohols by reaction with isocyanates.
Carbamate Synthesis: Synthesis of 1-(Thiophen-3-yl)ethyl Phenylcarbamate
Reaction Scheme:
Caption: Synthetic pathways for the derivatization of this compound.
Caption: General experimental workflow for the synthesis of derivatives.
V. Conclusion
The protocols outlined in this document provide a foundation for the synthesis of novel ester, ether, and carbamate derivatives of this compound. These derivatization strategies are robust and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. The inherent biological potential of the thiophene scaffold suggests that these novel derivatives are promising candidates for further investigation.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchtrend.net [researchtrend.net]
- 5. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Thiophen-3-yl)ethanol as a Versatile Building Block for High-Performance Organic Solar Cells
Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.
Introduction: Thiophene-based conjugated polymers are cornerstone materials in the field of organic photovoltaics (OPVs) due to their excellent charge transport properties, tunable electronic structure, and robust chemical stability.[1][2][3] The strategic functionalization of the thiophene monomer is a key approach to fine-tuning the optoelectronic and morphological characteristics of the resulting polymers, ultimately enhancing the performance of organic solar cells.[4][5] 1-(Thiophen-3-yl)ethanol emerges as a particularly valuable building block, offering a reactive hydroxyl group at the 3-position. This functional handle allows for the straightforward introduction of a variety of side chains, enabling precise control over solubility, polymer packing, and energy levels.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of donor polymers for organic solar cells. We will outline the synthesis of a key monomer derivative, its polymerization, the fabrication of a bulk heterojunction (BHJ) solar cell, and the characterization of the device.
I. Monomer Synthesis: 3-(2-Ethylhexyloxyethyl)thiophene
The hydroxyl group of this compound can be readily etherified to attach solubilizing alkyl chains. The following protocol describes the synthesis of 3-(2-Ethylhexyloxyethyl)thiophene, a monomer designed for improved solubility and processability of the final polymer.
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Ethylhexyl bromide
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension. d. Allow the reaction mixture to warm to room temperature and stir for 1 hour. e. Add 2-ethylhexyl bromide (1.5 eq.) to the reaction mixture. f. Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC). g. After completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. h. Extract the aqueous layer with diethyl ether (3 x 50 mL). i. Combine the organic layers and wash with brine. j. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. k. Purify the crude product by column chromatography on silica gel to yield 3-(2-Ethylhexyloxyethyl)thiophene.
II. Polymer Synthesis: Poly(3-(2-ethylhexyloxyethyl)thiophene) (P3EHOET)
The synthesized monomer can be polymerized using various methods, with Grignard Metathesis (GRIM) polymerization being a common and effective technique for producing well-defined poly(3-alkylthiophene)s.[1]
Experimental Protocol:
-
Materials:
-
3-(2-Ethylhexyloxyethyl)thiophene
-
2,5-Dibromo-3-(2-ethylhexyloxyethyl)thiophene (monomer for polymerization)
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Methanol
-
Hexane
-
Acetone
-
-
Procedure: a. Monomer Bromination: First, the synthesized 3-(2-Ethylhexyloxyethyl)thiophene must be brominated at the 2 and 5 positions of the thiophene ring to prepare the 2,5-dibromo-3-(2-ethylhexyloxyethyl)thiophene monomer. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like THF or chloroform. b. GRIM Polymerization: i. In a glovebox, dissolve the 2,5-dibromo-3-(2-ethylhexyloxyethyl)thiophene monomer in anhydrous THF. ii. Cool the solution to 0 °C and add i-PrMgCl·LiCl (1.05 eq.) dropwise. iii. Stir the mixture at room temperature for 2 hours to facilitate the Grignard exchange reaction. iv. Add the PEPPSI-IPr catalyst (0.01 eq.) to the reaction mixture. v. Stir the polymerization reaction at room temperature for 24 hours. vi. Quench the reaction by adding 1 M HCl. vii. Precipitate the polymer by pouring the reaction mixture into methanol. viii. Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and chloroform. The final polymer is recovered from the chloroform fraction.
Diagram: Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis of P3EHOET from this compound.
III. Organic Solar Cell Fabrication and Characterization
The synthesized P3EHOET can be used as the electron donor material in a bulk heterojunction organic solar cell, typically blended with a fullerene derivative or a non-fullerene acceptor (NFA).
Experimental Protocol:
-
Materials:
-
P3EHOET (donor polymer)
-
Phenyl-C61-butyric acid methyl ester (PCBM) or a suitable NFA (acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
-
-
Device Fabrication (Inverted Architecture): a. Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. b. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes. c. Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate as the hole transport layer (HTL) and anneal according to the manufacturer's instructions. d. Prepare a blend solution of P3EHOET:acceptor (e.g., 1:1 weight ratio) in chlorobenzene. e. Spin-coat the active layer blend onto the PEDOT:PSS layer in a nitrogen-filled glovebox. f. Anneal the active layer at an optimized temperature (e.g., 110 °C) to improve morphology. g. Thermally evaporate the electron transport layer (e.g., LiF) and the top electrode (e.g., Al) under high vacuum (<10⁻⁶ Torr).
Diagram: Organic Solar Cell Device Architecture
Caption: Inverted bulk heterojunction organic solar cell architecture.
IV. Expected Performance and Data
The performance of the P3EHOET-based solar cell is expected to be influenced by the choice of acceptor, the blend morphology, and the device architecture. Based on literature for similar poly(3-alkoxyethylthiophene)s and poly(3-alkylthiophene)s, the following table summarizes the expected range of photovoltaic parameters under standard AM 1.5G illumination (100 mW/cm²).
| Parameter | Expected Value Range |
| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V |
| Short-Circuit Current Density (Jsc) | 8 - 15 mA/cm² |
| Fill Factor (FF) | 0.55 - 0.70 |
| Power Conversion Efficiency (PCE) | 4 - 8 % |
Note: These values are illustrative and the actual performance will depend on the specific experimental conditions and optimization.
V. Signaling Pathway: Charge Generation and Collection
The fundamental process in an organic solar cell involves light absorption, exciton generation, charge separation, and charge collection.
Diagram: Charge Generation and Collection Pathway
Caption: Key steps in the operation of an organic solar cell.
Conclusion: this compound is a promising and versatile starting material for the synthesis of novel donor polymers for organic solar cells. The presence of a reactive hydroxyl group allows for the facile introduction of various side chains, providing a powerful tool for tuning the material properties and optimizing device performance. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation organic electronic materials.
References
- 1. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylthiophenyl side chain modulation for enhanced photovoltaic properties of polymer donors in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability – Department of Chemistry [chem.unc.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents Utilizing 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of novel antifungal agents derived from 1-(Thiophen-3-yl)ethanol. The focus is on the synthesis of 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(thiophen-3-yl)butan-2-ol, a potent azole antifungal agent. Azole antifungals are known to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3][4] This document outlines a multi-step synthetic workflow, detailed experimental protocols, and methods for evaluating the antifungal activity of the synthesized compounds.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents.[5] Thiophene-containing compounds have shown promise as a scaffold for novel therapeutics due to their diverse biological activities. This application note details the use of this compound as a starting material for the synthesis of a potent triazole antifungal agent. The synthesized compound is a structural analog of widely used azole antifungals and is expected to exhibit a broad spectrum of activity against pathogenic fungi.[6][7][8]
Synthetic Workflow
The proposed synthesis of 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(thiophen-3-yl)butan-2-ol from this compound is a multi-step process. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for the target antifungal agent.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylthiophene
-
Oxidation of this compound: To a solution of this compound (1 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-acetylthiophene.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 3-acetylthiophene.
Protocol 2: Synthesis of 2-Bromo-1-(thiophen-3-yl)ethanone
-
Bromination of 3-Acetylthiophene: Dissolve 3-acetylthiophene (1 eq.) in glacial acetic acid.
-
Add bromine (1 eq.) dropwise to the solution at room temperature with stirring.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1-(thiophen-3-yl)ethanone.
Protocol 3: Synthesis of the Final Product
The subsequent steps involve the conversion of 2-bromo-1-(thiophen-3-yl)ethanone to an epoxide intermediate, followed by a ring-opening reaction with 1,2,4-triazole and a Grignard reaction with 1-bromo-2,4-difluorobenzene. These steps are analogous to the synthesis of other 2-aryl-1-azolyl-3-thienylbutan-2-ols.[6][7][8]
Antifungal Activity
The antifungal activity of the synthesized compound can be evaluated against a panel of pathogenic fungi, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antifungal potency.
Table 1: Representative Antifungal Activity of Thiophene-based Azole Analogs
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| Thienyl-azole Analog A | 0.25 - 1 | 1 - 4 | 0.5 - 2 | [6] |
| Thienyl-azole Analog B | 0.125 - 0.5 | 0.5 - 2 | 0.25 - 1 | [7] |
| Fluconazole | 0.25 - 2 | 1 - 64 | >64 | [9] |
| Voriconazole | 0.03 - 0.25 | 0.06 - 1 | 0.25 - 1 | [9] |
Note: The MIC values are presented as ranges and are representative of structurally similar compounds. Actual values for the synthesized compound must be determined experimentally.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including the proposed thiophene derivative, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][10] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4]
Caption: Inhibition of the ergosterol biosynthesis pathway by the synthesized thienyl-azole antifungal agent.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[9]
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11]
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Assay:
-
Prepare serial two-fold dilutions of the synthesized compound and control antifungals (e.g., fluconazole, voriconazole) in a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control.[12]
-
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of a novel antifungal agent derived from this compound. The detailed protocols and application notes are intended to facilitate research and development in the field of antifungal drug discovery. The proposed thienyl-azole compound represents a promising lead for the development of new therapeutics to combat the growing threat of fungal infections.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of new thienyl and aryl conazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. youtube.com [youtube.com]
Application Notes: Harnessing 1-(Thiophen-3-yl)ethanol Derivatives for Advanced Click Chemistry Applications
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the covalent ligation of molecular entities.[1][2] This reaction is noted for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal tool in drug discovery, bioconjugation, and materials science.[3] Derivatives of 1-(thiophen-3-yl)ethanol are emerging as valuable building blocks in this context. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, and its derivatives are of significant interest for the development of novel therapeutic agents.[4][5]
By functionalizing the hydroxyl group of this compound with either an azide or a terminal alkyne, this versatile thiophene building block can be readily incorporated into larger molecular architectures using click chemistry. This enables the modular synthesis of novel drug candidates, the development of targeted drug delivery systems, and the creation of sophisticated biological probes. For instance, an azide-modified this compound derivative can be "clicked" onto an alkyne-bearing biomolecule, such as a protein or a nucleic acid, to study its function or to deliver a therapeutic payload. Conversely, an alkyne-modified derivative can be conjugated to azide-functionalized nanoparticles or polymers for various biomedical applications.
These application notes provide detailed protocols for the synthesis of azide and alkyne derivatives of this compound and their subsequent use in CuAAC reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-(Thiophen-3-yl)ethyl Azide
This protocol describes the conversion of this compound to the corresponding azide via a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Mesylation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Azidation:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(thiophen-3-yl)ethyl azide.
-
Protocol 2: Synthesis of 1-(Thiophen-3-yl)ethyl Pent-4-ynoate (Alkyne Derivative)
This protocol details the esterification of this compound with pent-4-ynoic acid to introduce a terminal alkyne.
Materials:
-
This compound
-
Pent-4-ynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), pent-4-ynoic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-(thiophen-3-yl)ethyl pent-4-ynoate.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between an azide and an alkyne derivative of this compound.[6][7][8]
Materials:
-
Azide-functionalized this compound derivative (e.g., 1-(thiophen-3-yl)ethyl azide)
-
Alkyne-functionalized molecule (or vice versa)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)[7]
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
EDTA solution (for quenching)[1]
Procedure:
-
In a reaction vial, dissolve the azide derivative (1.0 eq) and the alkyne derivative (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.1 eq) in water. If using THPTA, pre-mix the CuSO₄ solution with a solution of THPTA (1-5 eq relative to copper).[1]
-
Add the copper sulfate solution (and THPTA if used) to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by extraction with an organic solvent. For biological samples, the reaction may be quenched by the addition of EDTA to chelate the copper.[1]
-
Purify the resulting triazole product by silica gel column chromatography or HPLC.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound Derivatives.
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-(Thiophen-3-yl)ethyl Azide | 1-(Thiophen-3-yl)ethyl mesylate, NaN₃ | DMF | 18 | 85 | >95 |
| 1-(Thiophen-3-yl)ethyl Pent-4-ynoate | This compound, Pent-4-ynoic acid, DCC, DMAP | DCM | 16 | 90 | >97 |
Table 2: Representative Quantitative Data for CuAAC Reaction.
| Azide Component | Alkyne Component | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-(Thiophen-3-yl)ethyl Azide | Phenylacetylene | 5 | t-BuOH/H₂O | 4 | 92 | >98 |
| Benzyl Azide | 1-(Thiophen-3-yl)ethyl Pent-4-ynoate | 5 | t-BuOH/H₂O | 6 | 88 | >98 |
Visualizations
Caption: Synthetic routes to azide and alkyne derivatives.
Caption: Experimental workflow for the CuAAC reaction.
Caption: Inhibition of a signaling pathway by a drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-(Thiophen-3-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Thiophen-3-yl)ethanol, also commonly known as thiophene-3-ethanol, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably antithrombotic agents like Ticlopidine and Clopidogrel. The increasing demand for these therapeutics necessitates robust and efficient scale-up strategies for the production of this vital precursor. This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-(Thiophen-3-yl)ethanol, focusing on a safe and high-yield process suitable for manufacturing environments.
The protocols and data presented herein are compiled from various patented industrial methods, offering a comparative overview of different synthetic routes and their respective efficiencies. The primary focus is on a low-temperature lithiation pathway, which circumvents the use of hazardous reagents like ethylene oxide, making it a preferable choice for large-scale production.
Comparative Data of Synthesis Routes
The following table summarizes quantitative data from various patented methods for the synthesis of 2-(Thiophen-3-yl)ethanol, providing a clear comparison of their efficiencies.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Low-Temperature Lithiation | 3-Bromothiophene, n-Butyllithium, Ethylene Sulfate | - | Tetrahydrofuran/Ether | -90°C to -80°C | 76% | 87% (HPLC) | [1] |
| Multi-step from Ethylene Glycol | Ethylene Glycol, Thionyl Chloride, 3-Bromothiophene, n-Butyllithium | Ruthenium Trichloride | Dichloromethane, Tetrahydrofuran | 0°C to 40°C | 61.8% (of intermediate) | 99.1% (HPLC) | [2][3] |
| Ester Reduction | 2-(Thiophen-3-yl)acetic acid | Lithium Aluminum Hydride | Tetrahydrofuran | 0°C | 99% | Not specified | |
| Grignard Reagent Method | Thiophene, Magnesium, Ethylene Oxide | - | Tetrahydrofuran | Not specified | Moderate | Not specified | [2][3] |
Detailed Experimental Protocol: Low-Temperature Lithiation Method
This section provides a detailed protocol for the synthesis of 2-(Thiophen-3-yl)ethanol based on the low-temperature lithiation of 3-bromothiophene, a method noted for its suitability for large-scale production and avoidance of explosive reagents like ethylene oxide.[2][3]
Materials and Equipment:
-
Reactors: Cryogenic reaction vessels equipped with mechanical stirrers, temperature probes, and addition funnels.
-
Chemicals:
-
3-Bromothiophene (99%+)
-
n-Butyllithium (solution in hexane)
-
Ethylene Sulfate (98%+)
-
Tetrahydrofuran (anhydrous)
-
Diethyl ether (anhydrous)
-
Dilute Sulfuric Acid (1-2 M)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
-
Purification: Distillation apparatus for vacuum distillation.
-
Analytical: High-Performance Liquid Chromatography (HPLC) system, Gas Chromatography (GC) system.
Procedure:
-
Preparation of 3-Thienyllithium:
-
Charge a cryogenic reactor with a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF).
-
Cool the reactor to a temperature between -90°C and -80°C.
-
Slowly add a solution of n-butyllithium in hexane to the reactor while maintaining the low temperature. The addition should be controlled to prevent temperature spikes.
-
Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of 3-thienyllithium.
-
-
Reaction with Ethylene Sulfate:
-
In a separate vessel, prepare a solution of ethylene sulfate in anhydrous THF.
-
Slowly add the ethylene sulfate solution to the cold 3-thienyllithium solution. The temperature should be carefully maintained below -70°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and stir for an additional 2-4 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a dilute solution of sulfuric acid.
-
Transfer the mixture to a separation funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-(thiophen-3-yl)ethanol.
-
-
Analysis:
-
Confirm the purity of the final product using HPLC and GC.
-
Characterize the structure using NMR and IR spectroscopy.
-
Visualizations
Experimental Workflow for Low-Temperature Lithiation Synthesis
Caption: Workflow for the scale-up synthesis of 2-(Thiophen-3-yl)ethanol.
Signaling Pathway of Synthesis
Caption: Chemical transformation pathway for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Thiophen-3-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Thiophen-3-yl)ethanol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Grignard reaction for this compound consistently low?
Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's sensitivity.[1][2][3]
-
Moisture Contamination: Grignard reagents are highly reactive with protic solvents like water.[2][3] Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).[2][3]
-
Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.[1] A small crystal of iodine can also be added to activate the magnesium.
-
Side Reactions: The Grignard reagent can react with the starting material or the product. To minimize this, add the aldehyde or ketone to the Grignard reagent slowly and at a low temperature (e.g., in an ice bath).[2]
Q2: I am observing significant amounts of impurities in my final product after purification. What are the likely side products and how can I avoid them?
Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route chosen.
-
Isomer Impurities: In some synthesis methods, particularly those starting from substituted thiophenes, the formation of isomers can be a problem.[4][5] Careful selection of the starting materials and reaction conditions is crucial. For instance, using 3-bromothiophene for a Grignard reaction will specifically yield the desired 3-substituted product.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted starting materials in your crude product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
-
Byproducts from Reductant: When using reducing agents like lithium aluminum hydride (LiAlH4), ensure proper quenching of the excess reagent during the workup to prevent contamination.[6][7]
Q3: The purification of this compound by column chromatography is proving difficult. Are there any tips for better separation?
Purification can be challenging due to the properties of the product and potential impurities.
-
Solvent System Selection: A common method for purification is silica gel column chromatography.[8] Experiment with different solvent systems to achieve optimal separation. A mixture of n-hexane and ethyl acetate is often a good starting point.[8] Gradually increasing the polarity of the eluent can help in separating the product from less polar impurities.
-
Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be a highly effective purification method.[8]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
-
Grignard Reaction: This involves the reaction of a thiophene-based Grignard reagent (e.g., 3-thienylmagnesium bromide) with an aldehyde, such as acetaldehyde.[1][2][3] This is a versatile method for forming carbon-carbon bonds.
-
Reduction of 3-Acetylthiophene: This method involves the reduction of the ketone group of 3-acetylthiophene (also known as 1-(thiophen-3-yl)ethanone) to an alcohol.[9][10] Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride.
Q2: What is a typical yield for the synthesis of this compound?
Yields can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the optimization of reaction conditions. Reported yields for analogous reactions or related thiophene syntheses can range from moderate to high. For example, a synthesis involving the reduction of 2-(thiophen-3-yl)acetic acid with LiAlH4 reported a yield of 99%.[6][7] However, multi-step syntheses will have lower overall yields.
Q3: What are the key safety precautions to take during the synthesis?
-
Grignard Reagents: These are highly flammable and react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH4): This is another highly flammable reagent that reacts dangerously with water. It should be handled with extreme care, and the quenching process should be performed slowly and at low temperatures.
-
Solvents: Many organic solvents used in these syntheses (e.g., diethyl ether, THF, hexane) are flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Key Parameters in Thiophene Derivative Syntheses
| Parameter | Grignard Reaction with Aldehyde | Reduction of Ketone with LiAlH4 |
| Starting Materials | 3-Bromothiophene, Magnesium, Acetaldehyde | 3-Acetylthiophene, LiAlH4 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Reaction Temperature | 0°C to reflux | 0°C to room temperature |
| Workup | Acidic quench (e.g., dilute HCl or NH4Cl) | Sequential addition of water and base |
| Typical Yield | Moderate to High | High (often >90%)[6][7] |
| Key Challenges | Moisture sensitivity, initiation of reaction | Handling of pyrophoric LiAlH4 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Acetaldehyde
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Heat the flask gently under a stream of nitrogen and then cool to room temperature.
-
Dissolve 3-bromothiophene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 3-bromothiophene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 3-bromothiophene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Dissolve acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reduction of 3-Acetylthiophene
Materials:
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH4 in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 3-acetylthiophene in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and quench it by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Synthetic method of thiophene-3-ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]
- 6. Thiophene-3-ethanol | 13781-67-4 [amp.chemicalbook.com]
- 7. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-乙酰基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 1-(Thiophen-3-yl)ethanol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Thiophen-3-yl)ethanol using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| No Elution of Product | The mobile phase (eluent) is not polar enough to move the alcohol down the silica gel column. | Gradually and systematically increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. It is advisable to perform this in a stepwise gradient (e.g., from 5% to 10% to 20% ethyl acetate), ensuring that less polar impurities are washed out first. |
| Product Elutes Too Quickly (With the Solvent Front) | The mobile phase is too polar, causing the compound to have a very high Rf value and co-elute with the solvent front. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value for the product in the range of 0.2-0.4.[1] |
| Poor Separation of Product and Impurities | - The chosen solvent system lacks the selectivity to resolve the compounds.- The column was packed improperly, leading to channeling.- The column was overloaded with the crude sample. | - Experiment with a different solvent system. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of methanol might alter the separation selectivity.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[1]- Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-50 times the weight of silica gel to the weight of the sample.[2] |
| Streaking or Tailing of the Product Spot on TLC | - The sample is overloaded on the TLC plate or column.- The compound may be interacting too strongly with the acidic silica gel. | - Dilute the sample before spotting it on the TLC plate or reduce the amount loaded onto the column.- To neutralize the acidic nature of the silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be considered.[3] |
| Product Degradation on the Column | This compound, being an alcohol, may be sensitive to the acidic nature of silica gel, leading to degradation. | - Perform a quick stability test by spotting the compound on a silica TLC plate and letting it sit for an hour before eluting to check for new spots.[3]- If degradation is observed, consider using a deactivated stationary phase like neutral alumina or adding a modifier like triethylamine to the eluent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the purification of this compound?
A1: For a moderately polar compound like this compound, normal-phase column chromatography is typically effective.
-
Stationary Phase: Silica gel (mesh size 70-230 or 100-200) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is recommended. The most common combination is hexane and ethyl acetate.[1][4] The precise ratio should be determined through preliminary TLC analysis.
Q2: How do I determine the best solvent ratio for the mobile phase?
A2: The optimal solvent ratio is determined by using TLC to achieve good separation between your product and any impurities, with an ideal Retention Factor (Rf) for your product between 0.2 and 0.4.[1][4]
-
Dissolve a small amount of your crude product in a solvent like dichloromethane.
-
Spot this solution onto a TLC plate.
-
Develop the plate in a chamber with a test mixture of hexane and ethyl acetate (e.g., start with a 9:1 or 8:2 ratio).
-
Visualize the separated spots (e.g., under UV light).
-
If the product's Rf is too low (near the starting line), increase the eluent's polarity by adding more ethyl acetate. If the Rf is too high (near the solvent front), decrease the polarity by adding more hexane.
Q3: What are the best practices for loading the sample onto the column?
A3: Proper sample loading is crucial for sharp bands and good separation.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent or a slightly more polar, volatile solvent (like dichloromethane). Carefully apply this solution to the top of the silica bed with a pipette, taking care not to disturb the surface. This method is quick but can lead to broader bands if too much solvent is used.
-
Dry Loading (Recommended): Dissolve your crude material in a volatile solvent. Add a small amount of silica gel to this solution and then remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[1] This technique often results in better separation.
Q4: What kind of yield and purity can I expect after column chromatography?
Quantitative Data Summary
The following table summarizes purity and yield data from the synthesis of this compound, which can serve as a benchmark for the expected outcome of a successful purification.
| Parameter | Method of Analysis | Reported Value | Source |
| Purity | Gas Chromatography (GC) | 98.1% | [5] |
| Purity | High-Performance Liquid Chromatography (HPLC) | 99.1% | [5] |
| Purity | High-Performance Liquid Chromatography (HPLC) | 74-90% | [6] |
| Yield | After Synthesis and Distillation | 68-82% | [6] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be adapted based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the determined mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder as a uniform layer onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to begin the elution.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting workflow for addressing poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]
- 6. CN104892567A - 3-thiopheneethanol tubular-type preparation method and device thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(Thiophen-3-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Thiophen-3-yl)ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Reduction of 3-Acetylthiophene
This synthetic approach involves the reduction of the ketone functional group of 3-acetylthiophene to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Q1: My reaction is incomplete, and I still have a significant amount of starting material (3-acetylthiophene) remaining. What could be the cause?
A1: Incomplete reduction is a common issue and can stem from several factors:
-
Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess of the reducing agent to ensure the reaction goes to completion.[1] The actual amount needed can vary based on the reaction scale and the purity of the reagents.
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.
-
Low Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control reactivity, insufficient reaction time at this temperature or not allowing the reaction to warm to room temperature might lead to incomplete conversion.
-
Solvent Issues: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism.[1] Ensure the solvent is of appropriate grade and dry, as excess water can consume the reducing agent.
Troubleshooting Steps:
-
Increase the molar equivalents of NaBH₄.
-
Verify the quality of the NaBH₄.
-
Increase the reaction time or allow the reaction to stir at room temperature for a period after the initial low-temperature addition.
-
Ensure the use of appropriate and dry solvents.
Q2: I've observed an unexpected byproduct in my final product mixture. What could it be?
A2: While the reduction of 3-acetylthiophene with NaBH₄ is generally a clean reaction, side products can form under certain conditions.
-
Borate Esters: The reaction proceeds through the formation of borate ester intermediates. If the workup procedure is not sufficiently acidic or is incomplete, these esters may persist.
-
Solvent Adducts: In some cases, the solvent can react to form minor byproducts, although this is less common with simple alcoholic solvents.
Troubleshooting Steps:
-
Ensure a proper aqueous workup, often with a mild acid, to hydrolyze the borate esters.
-
Purify the crude product using techniques like column chromatography or distillation to remove impurities.
Route 2: Grignard Reaction of 3-Thienylmagnesium Halide with Acetaldehyde
This method involves the formation of a Grignard reagent from a 3-halothiophene (e.g., 3-bromothiophene) and magnesium metal, followed by its reaction with acetaldehyde.
Q1: The yield of my desired product, this compound, is very low. What are the potential reasons?
A1: Low yields in Grignard reactions are often traced back to the formation and handling of the Grignard reagent itself.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources, including water, alcohols, and even atmospheric moisture. They are also sensitive to oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Difficulty in Grignard Reagent Formation: The formation of the Grignard reagent from 3-bromothiophene can sometimes be sluggish. Activation of the magnesium turnings (e.g., with a small crystal of iodine or 1,2-dibromoethane) may be necessary to initiate the reaction.
-
Side Reactions of the Grignard Reagent:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting 3-halothiophene to form a bithiophene byproduct. This is more likely if the concentration of the 3-halothiophene is high during the formation of the Grignard reagent.
-
Reaction with Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used. While generally stable, prolonged reaction times at elevated temperatures can lead to side reactions with the solvent.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
-
Use anhydrous solvents.
-
Activate the magnesium turnings before adding the 3-halothiophene.
-
Add the 3-halothiophene slowly to the magnesium suspension to maintain a low instantaneous concentration.
-
Control the reaction temperature to avoid solvent degradation.
Q2: I have isolated a high-boiling point impurity. What is its likely identity?
A2: A common high-boiling point impurity in Grignard reactions is the product of homocoupling.
-
3,3'-Bithiophene: This can be formed from the coupling of two 3-thienylmagnesium halide molecules or the reaction of the Grignard reagent with unreacted 3-bromothiophene.
Troubleshooting and Purification:
-
Optimize the Grignard formation conditions to minimize this side reaction (e.g., slow addition of the halide).
-
Purify the final product using column chromatography or distillation to separate the higher boiling point 3,3'-bithiophene from the desired this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and potential outcomes. Note that specific yields and purity can vary significantly based on experimental conditions.
| Synthesis Route | Reagents | Typical Yield | Potential Side Products | Analytical Techniques for Purity |
| Reduction | 3-Acetylthiophene, NaBH₄, Methanol/Ethanol | >90% | Unreacted 3-acetylthiophene, Borate esters | GC, HPLC, NMR |
| Grignard Reaction | 3-Bromothiophene, Mg, Acetaldehyde, THF/Ether | 60-80% | 3,3'-Bithiophene, Unreacted starting materials | GC, HPLC, NMR |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Reduction of 3-Acetylthiophene
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 3-acetylthiophene (1.0 eq) and methanol under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.5 eq) is added portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of water, followed by the addition of a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation.
Key Experiment 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous diethyl ether.
-
A solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is then gently refluxed until most of the magnesium has been consumed.
-
-
Reaction with Acetaldehyde:
-
The freshly prepared Grignard reagent is cooled to 0 °C.
-
A solution of acetaldehyde (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation.
Visualizations
Caption: Reaction pathway for the reduction of 3-acetylthiophene.
Caption: Grignard reaction pathway and a key side reaction.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3-Acetylthiophene
Welcome to the technical support center for the synthesis of 1-(thiophen-3-yl)ethan-1-ol via the reduction of 3-acetylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 3-acetylthiophene to 1-(thiophen-3-yl)ethan-1-ol?
The most prevalent and accessible methods for this transformation are sodium borohydride (NaBH₄) reduction and catalytic hydrogenation. Sodium borohydride is a mild and selective reducing agent, typically used in alcoholic solvents, that readily reduces ketones to secondary alcohols.[1] Catalytic hydrogenation offers an alternative route, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2]
Q2: I am observing a low yield in my sodium borohydride reduction. What are the potential causes and solutions?
Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure you are using a sufficient excess of sodium borohydride. A common practice is to use at least two equivalents of hydride ion per ketone carbonyl group.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[4]
-
Decomposition of Sodium Borohydride: Sodium borohydride can react with protic solvents like methanol, especially at room temperature, leading to its decomposition and a decrease in reducing power.[5][6] Performing the reaction at a lower temperature (e.g., 0 °C in an ice bath) can mitigate this side reaction.[7]
-
Issues During Work-up and Purification: Product loss can occur during the aqueous work-up and extraction steps. Ensure proper phase separation and perform multiple extractions with a suitable organic solvent to maximize recovery.[8] During purification by column chromatography, improper solvent system selection can lead to poor separation and product loss.[9][10] For recrystallization, using too much solvent or cooling the solution too quickly can result in low recovery of the purified product.[9]
Q3: What are the likely side products in the reduction of 3-acetylthiophene?
While the reduction of the acetyl group is the primary reaction, potential side reactions, though generally minimal with NaBH₄, could include:
-
Over-reduction: Although less common with NaBH₄, more potent reducing agents or harsh reaction conditions could potentially lead to the reduction of the thiophene ring. However, NaBH₄ is generally chemoselective for aldehydes and ketones.[1]
-
Formation of Borate Esters: During the reaction, the alcohol product forms a borate ester intermediate. Incomplete hydrolysis during the work-up step can leave these esters as impurities. A thorough aqueous quench, sometimes with mild acid, is necessary to ensure complete hydrolysis to the desired alcohol.
Q4: How can I effectively purify the 1-(thiophen-3-yl)ethan-1-ol product?
Two primary methods are effective for purifying the final product:
-
Column Chromatography: This technique is excellent for separating the product from unreacted starting material and any side products. A common solvent system for elution from a silica gel column is a mixture of hexane and ethyl acetate.[9][10]
-
Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization can yield a highly pure crystalline product. A suitable solvent system, often a mixture like ethanol/water, is required where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed reducing agent. | Use fresh, properly stored sodium borohydride. Ensure the container is sealed tightly to prevent moisture contamination. |
| Insufficient amount of reducing agent. | Increase the molar excess of sodium borohydride. A 1.5 to 2-fold molar excess relative to the 3-acetylthiophene is a good starting point.[7][12] | |
| Reaction temperature is too low, leading to a very slow reaction rate. | While low temperatures can be beneficial, if the reaction is not proceeding, allow it to slowly warm to room temperature and continue monitoring by TLC. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient mixing of the heterogeneous reaction mixture. | Ensure vigorous stirring throughout the reaction to maintain proper contact between the dissolved 3-acetylthiophene and the sodium borohydride. |
| The concentration of reactants is too low. | Ensure the concentration of 3-acetylthiophene in the solvent is appropriate, typically in the range of 0.25 M.[7] | |
| Multiple Spots on TLC After Reaction | Incomplete reaction, showing both starting material and product. | Allow the reaction to stir for a longer duration or consider a slight increase in temperature. |
| Formation of side products. | Re-evaluate the reaction conditions. Ensure the temperature is controlled and consider using a milder solvent if over-reduction is suspected. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer during work-up. | Saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer. |
| Emulsion formation during extraction. | Add a small amount of brine or allow the mixture to stand. Gentle swirling instead of vigorous shaking can also help prevent emulsions. | |
| Purified Product is an Oil Instead of a Solid | Presence of impurities depressing the melting point. | Re-purify the product using column chromatography to remove residual impurities. |
| The product itself may be a low-melting solid or an oil at room temperature. | Confirm the expected physical state of 1-(thiophen-3-yl)ethan-1-ol. If it is indeed an oil, purity should be assessed by spectroscopic methods (NMR, GC-MS) rather than melting point. |
Data Presentation: Comparison of Reduction Conditions
The following table summarizes various reported conditions for the reduction of acetylthiophenes to their corresponding alcohols, providing a basis for optimizing your reaction.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp. | Not specified | Not specified |
| 9-Fluorenone | NaBH₄ | Methanol | 0 | Not specified | Not specified |
| 5-(Thiophen-2-yl)nicotinaldehyde | NaBH₄ (1.5 eq) | Methanol | 0 to Room Temp. | 1.5 hours | 92 |
| General Ketone | NaBH₄ (1.2 eq) | THF | Room Temp. | 4 hours | Not specified |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 3-Acetylthiophene
This protocol is a general method adapted from the reduction of similar ketones.[7][13]
Materials:
-
3-Acetylthiophene
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylthiophene (1.0 eq) in anhydrous methanol to a concentration of approximately 0.25 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting material spot is no longer visible. This may take anywhere from 30 minutes to a few hours.
-
Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the cooled reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved. Continue adding acid until the gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up and Extraction: To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-(thiophen-3-yl)ethan-1-ol.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.
Visualizations
Experimental Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of 3-acetylthiophene.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. rsc.org [rsc.org]
- 5. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iris.unito.it [iris.unito.it]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Troubleshooting low conversion rates in 1-(Thiophen-3-yl)ethanol synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 1-(Thiophen-3-yl)ethanol. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide: Low Conversion Rates & Impurities
This guide addresses the most common problems encountered during the synthesis of this compound, categorized by the issue observed.
Category 1: Low or No Product Formation
Question: My reaction shows a very low conversion rate or no formation of the desired this compound. What are the potential causes?
Answer: Low or no product formation is a common issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and the specific synthetic route chosen. Two primary routes for this synthesis are the reduction of 3-acetylthiophene and the Grignard reaction of a 3-thienylmagnesium halide with acetaldehyde.
For the Reduction of 3-Acetylthiophene Route:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent. It can decompose if stored improperly in a humid environment.[1] Always use a freshly opened container or a properly stored reagent.
-
Inappropriate Solvent: While NaBH₄ reductions are often performed in protic solvents like methanol or ethanol, the choice of solvent is crucial.[1][2] The reaction rate can be slow in certain solvents. A mixture of THF and methanol can sometimes be effective.[1]
-
Incorrect Temperature: Reductions are typically run at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.[3] If the temperature is too low, the reaction rate may be impractically slow. Allow the reaction to warm to room temperature gradually after the initial addition of the reducing agent.
For the Grignard Reaction Route (3-Thienylmagnesium Halide + Acetaldehyde):
-
Failure to Form Grignard Reagent: This is the most frequent point of failure. Grignard reagents are highly sensitive to moisture and air (oxygen).[4]
-
Wet Glassware/Solvent: All glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.[4]
-
Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[4]
-
-
Protic Impurities: The Grignard reagent is a strong base and will be quenched by any protic source, such as water or alcohols, in the starting materials or solvent.[4][5] This will prevent it from reacting with the acetaldehyde.
-
Low Reactivity of Acetaldehyde: Ensure the acetaldehyde used is fresh and has not polymerized.
Category 2: Presence of Impurities and Side Products
Question: My reaction produced the desired alcohol, but it is contaminated with significant impurities. What are these side products and how can I avoid them?
Answer: The nature of the impurities depends on the synthetic route.
For the Reduction of 3-Acetylthiophene Route:
-
Unreacted Starting Material: The primary "impurity" is often unreacted 3-acetylthiophene. This indicates an incomplete reaction.
-
Solution: Increase the equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 eq of NaBH₄) or extend the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
For the Grignard Reaction Route:
-
Benzene/Thiophene Formation: If the Grignard reagent is exposed to water during the reaction or workup, it will be protonated to form thiophene.[6]
-
Wurtz Coupling Product (Bithiophene): The Grignard reagent can couple with the starting 3-bromothiophene to form 3,3'-bithiophene. This is more common if the reaction is overheated during Grignard formation.
-
Enolization of Acetaldehyde: As a strong base, the Grignard reagent can deprotonate the α-carbon of acetaldehyde, leading to an enolate. This is a side reaction that consumes the reagent without forming the desired product.[4] Using a less sterically hindered Grignard reagent at low temperatures can minimize this.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for beginners: reduction or Grignard reaction? A1: The reduction of 3-acetylthiophene using sodium borohydride is generally more straightforward and tolerant of trace amounts of moisture compared to the Grignard reaction. The Grignard synthesis requires strict anhydrous and inert atmosphere techniques, making it more challenging.[4]
Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., 4:1 Hexane:Ethyl Acetate). The alcohol product should have a lower Rf value (travel less up the plate) than the starting ketone or bromide.
Q3: My product is an oil and difficult to purify by crystallization. What are my options? A3: this compound is often a liquid at room temperature.[7] Purification is typically achieved by column chromatography on silica gel.[8] A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is usually effective.
Q4: I am seeing a significant amount of a symmetrical side product in my Grignard reaction. What is it? A4: This is likely the 3,3'-bithiophene coupling product. This can happen if the Grignard reagent reacts with unreacted 3-bromothiophene. To minimize this, ensure a slight excess of magnesium and add the 3-bromothiophene slowly to the magnesium suspension to maintain a low concentration of the halide.
Q5: Can I use LiAlH₄ instead of NaBH₄ for the reduction? A5: Yes, Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used.[9][10] However, it is much more reactive with water and protic solvents, requiring anhydrous conditions similar to a Grignard reaction. NaBH₄ is generally safer and easier to handle for this type of transformation.[1][3]
Data Presentation
Table 1: Comparison of Common Reducing Agents for 3-Acetylthiophene
| Reducing Agent | Typical Solvent(s) | Relative Reactivity | Safety/Handling Considerations | Typical Yield Range |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF[2] | Moderate | Reacts with water to produce H₂ gas; handle with care.[1] | 75-95% |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether[9] | High | Reacts violently with water; requires strict anhydrous conditions. | 85-99%[10] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | Low to Moderate | Requires specialized hydrogenation equipment (pressure vessel). | 90-99%[11] |
Table 2: Troubleshooting Summary
| Observation | Probable Cause (Route) | Suggested Solution |
| No reaction | Inactive Magnesium (Grignard) | Activate Mg with iodine or 1,2-dibromoethane. |
| No reaction | Wet reagents/glassware (Grignard) | Oven-dry all glassware; use anhydrous solvents; run under N₂.[4] |
| No reaction | Decomposed NaBH₄ (Reduction) | Use a fresh bottle of NaBH₄. |
| Starting material remains | Insufficient reducing agent (Reduction) | Increase equivalents of NaBH₄ to 1.5; increase reaction time. |
| Low yield, thiophene detected | Quenching of Grignard reagent (Grignard) | Ensure reaction is anhydrous; check starting materials for protic impurities.[4] |
| High molecular weight impurity | Wurtz coupling (Grignard) | Add 3-bromothiophene slowly; avoid overheating. |
| Difficult purification | Similar polarity of product/impurities | Use silica gel column chromatography with a shallow solvent gradient.[8] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-Acetylthiophene with NaBH₄
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylthiophene (1.0 eq) and methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add acetone to quench the excess NaBH₄. After gas evolution ceases, add water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis via Grignard Reaction of 3-Bromothiophene
-
Setup: Assemble an oven-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.1 eq) and a small crystal of iodine to the flask. Flame-dry the apparatus under a nitrogen stream.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
Addition of Electrophile: After the addition is complete and the magnesium is mostly consumed, cool the resulting Grignard solution to 0 °C. Add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition, stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthesis Pathways for this compound.
Caption: Troubleshooting Workflow for Low Conversion Rates.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. rsc.org [rsc.org]
- 9. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]
- 10. Thiophene-3-ethanol | 13781-67-4 [amp.chemicalbook.com]
- 11. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
Preventing degradation of 1-(Thiophen-3-yl)ethanol during workup
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to prevent the degradation of 1-(Thiophen-3-yl)ethanol and related thiophene alcohols during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during workup?
The degradation of this compound during workup is primarily caused by two factors:
-
Acid-Catalyzed Polycondensation: Exposure to acidic conditions, particularly strong acids or elevated temperatures, can cause the alcohol to polymerize. This reaction involves the hydroxyl group of one molecule reacting with the thiophene ring of another, leading to the formation of insoluble, often colored, resinous materials.[1]
-
Oxidation: While the thiophene ring is relatively stable, the alcohol functional group can be oxidized, especially under basic conditions in the presence of an oxidizing agent, to form the corresponding aldehyde or carboxylic acid. The sulfur atom in the thiophene ring can also be oxidized by strong oxidizing agents like hydrogen peroxide to form a thiophene-S-oxide, which can lead to further reactions.[2][3][4]
Q2: My reaction mixture turned into a dark, insoluble sludge after adding acid. What happened?
The formation of a dark, insoluble precipitate or sludge upon acidification is a classic sign of acid-catalyzed polycondensation.[1] Thiophene alcohols are sensitive to strong electrophilic substitution conditions, and the acidic environment promotes the formation of poly(thienylene methylene) structures, which are typically insoluble in common organic solvents.[1][5]
Q3: What are the risks of using a basic wash (e.g., sat. NaHCO₃, NaOH) during the workup?
While generally safer than acidic washes, basic conditions are not without risk. A primary concern is the deprotonation of the hydroxyl group to form an alkoxide. This increases the nucleophilicity of the molecule and can make it more susceptible to oxidation, especially if air or other oxidizing agents are present. Using mild bases like sodium bicarbonate is preferred over strong bases like sodium hydroxide to minimize these side reactions.
Q4: What is the recommended pH range for an aqueous extraction?
To minimize degradation, it is safest to perform aqueous extractions under neutral conditions (pH ~7). If the removal of acidic or basic impurities is necessary, use mild reagents and do not allow for prolonged contact time. A slightly basic pH (up to ~8-9) using a bicarbonate solution is generally better tolerated than acidic conditions.
Q5: How can I safely remove acidic or basic catalysts/reagents from my crude product?
-
To Remove Acids: Instead of a strong acid wash, perform a gentle wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control any gas evolution from quenching.
-
To Remove Bases: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to wash the organic layer. This is a mildly acidic salt solution that can neutralize bases without creating a strongly acidic environment.[6] In all cases, minimize contact time and consider performing the wash at a reduced temperature (e.g., in an ice bath).
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Formation of an insoluble solid or dark oil during aqueous wash. | Acid-catalyzed polymerization due to a low pH environment.[1][7] | Immediately neutralize the mixture with a mild base (e.g., saturated NaHCO₃). In future experiments, avoid acidic washes entirely. Opt for a neutral workup (water and brine washes only) or use a mild bicarbonate wash. Keep the extraction process cold. |
| Low overall yield after purification. | Product degradation during an acidic or harsh basic workup. Partial loss of the polar alcohol into the aqueous layer. | Employ a pH-neutral workup protocol as the default method. Ensure thorough extraction from the aqueous layer by using a more polar organic solvent (e.g., ethyl acetate) for extraction and performing multiple extractions (3x). |
| New, unexpected spots appear on TLC analysis post-workup. | Formation of degradation byproducts. A more polar spot could indicate oxidation to a diol or carboxylic acid. A less polar spot could be an aldehyde. | If oxidation is suspected, conduct the workup and subsequent steps under an inert atmosphere (N₂ or Argon). Use solvents that have been degassed. Avoid strong bases and exposure to air for extended periods. |
| Emulsion formation during extraction. | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective. |
Stability Profile of Thiophene Alcohols
The following table summarizes the stability of thiophene alcohols under various workup conditions based on known chemical principles and published data on analogous compounds.
| Condition | Potential Degradation Pathway | Stability & Recommendations |
| Strongly Acidic (pH < 4) | Acid-catalyzed polycondensation[1] | Highly Unstable. Avoid completely. Leads to the formation of insoluble polymeric materials and significant product loss. |
| Mildly Acidic (pH 4-6) | Potential for slow polymerization, especially with heat. | Use with Caution. Best to avoid prolonged exposure. If necessary, perform washes quickly at low temperatures (0-5 °C). |
| Neutral (pH ~7) | Minimal degradation. | Highly Stable. This is the recommended condition for all aqueous workup steps (e.g., water and brine washes). |
| Mildly Basic (pH 8-9) | Low risk of oxidation or deprotonation. | Generally Stable. Suitable for removing acidic impurities using reagents like saturated sodium bicarbonate. |
| Strongly Basic (pH > 10) | Deprotonation to alkoxide; increased risk of oxidation. | Use with Caution. Avoid strong bases like NaOH or KOH. If necessary, use under an inert atmosphere at low temperatures. |
| Presence of Oxidants | Oxidation of the alcohol and/or the thiophene sulfur atom.[2][3] | Potentially Unstable. Avoid contact with oxidizing agents (e.g., peroxides, bleach) during workup unless it is a planned reaction step. |
Experimental Protocols
Protocol 1: Recommended General-Purpose Neutral Workup
This protocol is the safest method to prevent degradation and should be the default procedure after a reaction.
-
Quench Reaction: If necessary, cool the reaction vessel in an ice bath and slowly add a quenching agent (e.g., water, saturated NH₄Cl) to neutralize any highly reactive reagents.
-
Solvent Dilution: Dilute the crude reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved in the organic phase.[8]
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Water Wash: Add deionized water, shake gently, allow the layers to separate, and drain the aqueous layer. Repeat this wash 1-2 times to remove water-soluble impurities.[9]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and break any minor emulsions.
-
Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for 5-10 minutes until the drying agent no longer clumps together.[9]
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Protocol 2: Mild Wash for Acidic Impurity Removal
Use this protocol to remove acidic components while minimizing the risk of polymerization.
-
Follow steps 1-3 from the General-Purpose Neutral Workup .
-
Bicarbonate Wash: Slowly add saturated aqueous NaHCO₃ to the separatory funnel. Caution: Swirl gently at first with the stopcock open to release any CO₂ gas that forms. Once gas evolution subsides, stopper the funnel and shake gently. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate salts.
-
Proceed with steps 5-7 from the General-Purpose Neutral Workup .
Degradation Prevention Workflow
The following diagram illustrates a recommended workflow designed to minimize the degradation of this compound during the workup process.
Caption: Recommended workup workflow to minimize degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalskuwait.org [journalskuwait.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-(Thiophen-3-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(Thiophen-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the catalytic hydrogenation of 3-acetylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern in the synthesis of this compound?
A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong chemisorption of chemical species, which block the active sites required for the catalytic reaction.[1] In the context of synthesizing this compound via the hydrogenation of 3-acetylthiophene, the catalyst, typically a palladium-based system (e.g., Pd/C), is highly susceptible to poisoning by sulfur-containing compounds.[2][3] The thiophene ring in the substrate and product is itself a sulfur-containing heterocycle, which can act as an endogenous poison, leading to reduced reaction rates, lower yields, and premature catalyst degradation.[4]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
Lower than expected conversion of the starting material (3-acetylthiophene).
-
A need for higher catalyst loading, increased temperature, or higher pressure to achieve the desired conversion.
-
Inconsistent results between batches when reusing a catalyst.
-
Visual changes in the catalyst, such as clumping or discoloration.
Q3: Besides the thiophene substrate, what are other potential sources of catalyst poisons?
A3: While the thiophene ring is a primary suspect, other impurities in the reagents or solvents can also act as poisons. These can include residual sulfur compounds from the synthesis of the starting material, nitrogen-containing impurities, or organic byproducts that block the catalyst's active sites.[5][6] Using high-purity, anhydrous reagents and solvents is crucial to minimize external contamination.[7]
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in many cases, catalyst activity can be at least partially restored. The appropriate regeneration method depends on the nature of the poison. Common strategies include washing with specific solvents to remove adsorbed organic species, mild thermal treatment, or controlled oxidation to remove strongly bound poisons like sulfur.[2][5][8] However, regeneration may not always restore the catalyst to its initial activity, and some deactivation may be irreversible.[3][5]
Troubleshooting Guide for Catalyst Poisoning
This guide addresses specific issues you may encounter during the catalytic hydrogenation of 3-acetylthiophene.
Problem: The reaction is sluggish, has stalled, or shows low conversion.
This is the most common symptom of catalyst deactivation. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low conversion rates.
Problem: Product selectivity is poor, with increased byproducts.
Poisoning can alter the catalyst's surface properties, leading to changes in reaction pathways and selectivity.
-
Potential Cause: Partial poisoning of active sites can favor alternative reactions. For instance, instead of simple ketone reduction, ring opening or polymerization might occur, especially under harsh conditions.[9][10]
-
Solution:
-
Confirm Substrate Purity: Ensure the 3-acetylthiophene starting material is free of impurities that could generate byproducts.
-
Use Fresh Catalyst: A fresh, highly active catalyst is more likely to favor the desired reaction pathway.
-
Optimize Conditions: Milder reaction conditions (lower temperature, optimal pressure) can sometimes improve selectivity by disfavoring side reactions.
-
Quantitative Impact of Catalyst Poisoning
Catalyst poisoning quantitatively impacts key reaction parameters. The following table summarizes the typical effects observed when a palladium catalyst is poisoned by sulfur compounds, based on data from related systems.[3]
| Parameter | Fresh Catalyst | Poisoned Catalyst | Impact Notes |
| Time for >95% Conversion | 2-4 hours | > 12 hours or reaction stalls | A dramatic increase in reaction time is a primary indicator of poisoning. |
| Required Catalyst Loading | 1-2 mol% | 5-10 mol% or higher | Higher loadings are needed to compensate for blocked active sites. |
| Optimal H₂ Pressure | 50-100 psi | 200-500 psi | Increased pressure may be required to force the reaction. |
| Selectivity for Alcohol | > 98% | 85-95% | Poisoning can lead to side reactions like hydrodesulfurization or polymerization.[10] |
| Catalyst Recyclability | 3-5 cycles | 0-1 cycle | The catalyst is quickly deactivated and cannot be effectively reused without regeneration.[5] |
Visualizing the Poisoning Mechanism
The deactivation of the palladium catalyst is primarily caused by the strong interaction between the sulfur atom of the thiophene ring and the palladium active sites. This blocks the sites from accessing the acetyl group that needs to be reduced.
References
- 1. scispace.com [scispace.com]
- 2. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 3. dcl-inc.com [dcl-inc.com]
- 4. 115. Studies in the detoxication of catalyst poisons. Part V. Thiophen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Managing thermal instability in 1-(Thiophen-3-yl)ethanol reactions
Disclaimer: For research use only. Not intended for human use. Users should consult the full Safety Data Sheet (SDS) before handling and perform a thorough risk assessment for their specific experimental conditions. The compound commonly available and used in synthesis is 2-(Thiophen-3-yl)ethanol (CAS: 13781-67-4), and the information provided pertains to this isomer.
This guide addresses common issues related to the thermal instability of 2-(Thiophen-3-yl)ethanol in chemical reactions, providing troubleshooting advice and best practices for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with 2-(Thiophen-3-yl)ethanol?
A1: 2-(Thiophen-3-yl)ethanol is a combustible liquid with a flash point of approximately 92°C (197.6°F). The primary concerns are its potential to decompose or engage in hazardous reactions at elevated temperatures. It is sensitive to strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides, which can catalyze exothermic decomposition.[1] Reactions should be conducted with careful temperature control, ideally well below the flash point.
Q2: My reaction mixture containing 2-(Thiophen-3-yl)ethanol turned dark brown upon heating. What is happening?
A2: A dark brown or black coloration is a common indicator of thermal decomposition or polymerization. Thiophene-containing compounds can be susceptible to polymerization, especially in the presence of acid catalysts or at high temperatures. This degradation can lead to reduced yield and the formation of complex, often insoluble, impurities.
Q3: What is the recommended maximum temperature for reactions involving 2-(Thiophen-3-yl)ethanol?
A3: Given its flash point of 92°C, it is highly recommended to keep the reaction temperature below 80°C for any processes run at atmospheric pressure. The compound's boiling point is typically reported under reduced pressure (e.g., 110-111 °C at 14 mmHg), which indicates potential instability at its theoretical atmospheric boiling point. Always use the lowest temperature at which the reaction proceeds at a reasonable rate.
Q4: How can I minimize the risk of a thermal runaway reaction?
A4: To prevent thermal runaway, implement the following controls:
-
Slow Reagent Addition: Add reactive reagents (especially those known to be incompatible, like acid chlorides) slowly and in portions.
-
Cooling Bath: Keep an ice bath or other cooling system on standby. For highly exothermic steps, conduct the addition at a reduced temperature (e.g., 0-5°C).
-
Efficient Stirring: Ensure the reaction mixture is stirred effectively to dissipate heat uniformly and avoid localized hot spots.
-
Temperature Monitoring: Use a calibrated thermometer to monitor the internal temperature of the reaction continuously.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air-induced oxidation, which can be exothermic.
Q5: What are the likely decomposition products if the reaction overheats?
A5: Upon overheating, 2-(Thiophen-3-yl)ethanol can undergo several decomposition pathways. Dehydration can occur to form 3-vinylthiophene. At higher temperatures or upon combustion, hazardous products such as carbon oxides (CO, CO2) and sulfur oxides can be generated.[2] Polymerization can also lead to complex, high-molecular-weight tars.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Reaction mixture darkens significantly | Thermal decomposition or polymerization. | Immediately lower the reaction temperature. Verify the purity of starting materials. Consider running the reaction at a lower temperature for a longer duration. Use of an inert atmosphere is recommended. |
| Sudden, unexpected increase in temperature (exotherm) | Reaction is running too concentrated; reagent addition is too fast; incompatible reagents. | Immediately apply external cooling (ice bath). If safe, dilute the reaction with a suitable, inert solvent. Review the experimental protocol to reduce concentration or slow the rate of addition.[1] |
| Low yield of desired product | Decomposition of starting material or product. | Optimize the reaction temperature to the lowest effective point. Check for and eliminate potential catalytic impurities (e.g., acid residue). Ensure the work-up procedure does not involve excessive heat. |
| Formation of insoluble, tar-like material | Polymerization of the thiophene moiety. | Avoid strong acidic conditions where possible.[3] Lower the reaction temperature and consider using a more dilute solution. |
Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 13781-67-4 | [4] |
| Molecular Formula | C₆H₈OS | [4][5] |
| Molecular Weight | 128.19 g/mol | [4] |
| Appearance | Clear colorless to yellowish-brown liquid | [5][6][7] |
| Boiling Point | 110-111 °C @ 14 mmHg | [5] |
| Density | 1.144 g/mL at 25 °C | [5] |
| Flash Point | 92 °C (197.6 °F) - closed cup | |
| Storage Temperature | Room Temperature, in a dry, well-ventilated place away from heat. | [5][8] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases, acid anhydrides, acid chlorides. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Safe Acylation (Ester Formation)
This protocol describes the esterification of 2-(Thiophen-3-yl)ethanol with an acid chloride, emphasizing temperature control.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., Nitrogen).
-
Reagents: Dissolve 2-(Thiophen-3-yl)ethanol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in the flask.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0-5°C with efficient stirring.
-
Slow Addition: Dissolve the acid chloride (1.1 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion.
-
Work-up: Quench the reaction by slowly adding cold water or a saturated aqueous solution of NH₄Cl. Perform a standard aqueous work-up and extraction. All solvent removal steps using a rotary evaporator should be done at a moderate temperature (e.g., <40°C).
Protocol 2: Recommended Handling and Storage
-
Handling: Always handle 2-(Thiophen-3-yl)ethanol in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Keep away from open flames, hot surfaces, and other sources of ignition.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] Keep away from incompatible materials as listed in the data table above.[1]
Visualizations
Caption: Troubleshooting flowchart for thermal events.
Caption: Potential thermal decomposition pathways.
Caption: Workflow for temperature-sensitive reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]
- 6. Thiophene-3-ethanol | 13781-67-4 [amp.chemicalbook.com]
- 7. Thiophene-3-ethanol | 13781-67-4 [amp.chemicalbook.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
Overcoming challenges in the chiral separation of 1-(Thiophen-3-yl)ethanol
Welcome to the technical support center for the chiral separation of 1-(Thiophen-3-yl)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their enantioselective analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of this compound.
Q1: I am not seeing any separation of the enantiomers; a single peak is observed. What are the likely causes and how can I resolve this?
A1: The complete co-elution of enantiomers is a common initial challenge. The primary reasons are typically an inappropriate chiral stationary phase (CSP) or a mobile phase that is too strong.
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Selection: For High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended for aromatic alcohols like this compound. For Gas Chromatography (GC), a cyclodextrin-based chiral column is the standard choice. Ensure you are using a column specifically designed for chiral separations.
-
Optimize the Mobile Phase (HPLC/SFC):
-
Decrease Modifier Percentage: In normal-phase HPLC, the mobile phase is often too strong if the analyte elutes too quickly.[1] Decrease the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane).
-
Change Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If isopropanol is not providing separation, try switching to ethanol, or vice versa.
-
For Supercritical Fluid Chromatography (SFC): The principle is similar. Reduce the percentage of the alcohol co-solvent (modifier) in the supercritical CO2.
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance chiral recognition by stabilizing the transient diastereomeric interactions between the analyte and the CSP.
-
Consider a Different CSP: If the above steps do not yield any separation, the chosen CSP may not be suitable for this specific molecule. Screening a small selection of different polysaccharide-based CSPs (e.g., with different functional groups on the polysaccharide backbone) is a prudent next step.
Q2: I have some separation, but the resolution between the two enantiomeric peaks is poor (Resolution, Rs < 1.5). How can I improve this?
A2: Poor resolution is a frequent hurdle once partial separation is achieved. Fine-tuning the chromatographic conditions is key to improving it.
Strategies for Improving Resolution:
-
Mobile Phase Composition (HPLC/SFC):
-
Fine-tune the modifier ratio: Make small, incremental decreases in the percentage of the alcohol modifier in the mobile phase. This will generally increase retention times and can lead to better resolution.
-
Test different alcohol modifiers: Switching between ethanol and isopropanol can have a significant effect on selectivity and therefore resolution.
-
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can increase the interaction time with the CSP and improve resolution.
-
Temperature: Both increasing and decreasing the temperature should be explored. While lower temperatures often improve resolution, for some compounds, a higher temperature can lead to better peak efficiency and thus improved resolution.
-
Column Length (GC/HPLC): A longer column provides more theoretical plates, which can enhance resolution, although it will also increase the analysis time.
-
Injection Volume and Concentration: Overloading the column can lead to peak broadening and a loss of resolution. Try reducing the injection volume or diluting the sample.
Q3: My peaks are broad and/or tailing. What could be the cause and how do I get sharper peaks?
A3: Peak broadening and tailing can obscure poor resolution and affect accurate quantification. The common causes are secondary interactions with the stationary phase support, column overload, or issues with the mobile phase.
Troubleshooting Peak Shape:
-
Use of Additives: For compounds with acidic or basic functional groups, peak tailing is often caused by unwanted ionic interactions with residual silanol groups on the silica support. While this compound is neutral, trace impurities in your sample or system could be acidic or basic. If you suspect this, the addition of a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape. However, for neutral molecules, additives may not be necessary and could potentially worsen the separation.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Reduce the injection volume or the concentration of your sample.
-
Mobile Phase Issues:
-
Ensure your mobile phase is freshly prepared and has been properly degassed.
-
Confirm that your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
-
-
Column Health: A contaminated or degraded column can lead to poor peak shapes. Flush the column with a strong solvent or, if necessary, replace it.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the chiral separation of this compound?
A1: A systematic screening approach is the most efficient starting point. For a neutral aromatic alcohol like this compound, a normal-phase method using a polysaccharide-based CSP is highly recommended.
Recommended Starting Conditions for HPLC:
| Parameter | Recommendation |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) or n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (controlled) |
| Detection | UV at a wavelength where the compound absorbs (e.g., 235 nm) |
Q2: Can Supercritical Fluid Chromatography (SFC) be used for this separation? What are the advantages?
A2: Yes, SFC is an excellent alternative to normal-phase HPLC for chiral separations and offers several advantages, including faster analysis times, reduced solvent consumption, and often unique selectivity. The mobile phase in SFC typically consists of supercritical CO2 and an alcohol modifier.
Typical SFC Starting Conditions:
| Parameter | Recommendation |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (similar to HPLC) |
| Mobile Phase | CO2 / Methanol or CO2 / Ethanol |
| Gradient | Start with a gradient from 5% to 40% modifier to screen for the optimal isocratic conditions. |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 40 °C |
| Flow Rate | 2 - 4 mL/min |
Q3: Is Gas Chromatography (GC) a suitable technique for the chiral separation of this compound?
A3: Yes, for a relatively volatile alcohol like this compound, chiral GC is a very effective technique. It often provides high-resolution separations.
Key Considerations for Chiral GC:
-
Column: A cyclodextrin-based chiral capillary column is the most common choice. Derivatized cyclodextrins offer a wide range of selectivities.
-
Temperature Program: The oven temperature program is a critical parameter for optimizing resolution in GC. A slow temperature ramp is often beneficial.
-
Derivatization: While direct injection is possible, derivatization of the alcohol group (e.g., to its acetate or trifluoroacetate ester) can sometimes improve peak shape and volatility, leading to better separation.
Q4: My retention times are drifting between injections. What should I check?
A4: Irreproducible retention times are often due to a lack of system equilibration, temperature fluctuations, or changes in the mobile phase composition.
Checklist for Drifting Retention Times:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 30 minutes or longer, especially when using a new mobile phase.
-
Temperature Control: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.
-
Mobile Phase Stability: Prepare fresh mobile phase daily and keep the solvent reservoir capped to prevent evaporation of the more volatile component, which would change the composition over time.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.
Experimental Protocols
Below are detailed starting protocols for HPLC and SFC based on methods for structurally similar compounds. Note: These are starting points and may require optimization for your specific instrumentation and column.
Protocol 1: Chiral HPLC Method
Objective: To achieve baseline separation of the enantiomers of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol (EtOH)
-
Sample: Racemic this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Filter through a 0.45 µm membrane and degas for at least 15 minutes.
-
System Preparation: Purge the HPLC system with the mobile phase. Equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 235 nm
-
Data Analysis:
-
Assess the resolution (Rs) between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Protocol 2: Chiral SFC Screening Method
Objective: To screen for suitable conditions for the chiral separation of this compound using SFC.
Instrumentation and Materials:
-
SFC system with a UV detector and back pressure regulator
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
SFC-grade CO2
-
HPLC-grade methanol (MeOH)
-
Sample: Racemic this compound
Procedure:
-
System Preparation: Equilibrate the system and column under the initial gradient conditions.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol.
-
Chromatographic Conditions:
-
Mobile Phase A: CO2
-
Mobile Phase B: Methanol
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 235 nm
-
Data Analysis:
-
Identify the approximate percentage of methanol at which the enantiomers elute with the best separation. Use this as a starting point to develop an optimized isocratic method.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting chiral separations.
Caption: A troubleshooting workflow for addressing poor or no chiral separation.
Caption: A systematic strategy for chiral method development.
References
Validation & Comparative
Validating the Structure of 1-(Thiophen-3-yl)ethanol Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural validation of 1-(Thiophen-3-yl)ethanol and its derivatives, complete with experimental data and protocols.
The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For chiral molecules such as this compound, determining the absolute configuration is critical, particularly in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles. While X-ray crystallography stands as the gold standard for structural elucidation, other spectroscopic methods offer complementary and often more accessible means of characterization.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[1] Although a crystal structure for this compound is not publicly available, the crystallographic data of its precursor, 1-(Thiophen-3-yl)ethanone, and other thiophene derivatives provide a reliable framework for comparison.
Experimental Protocol: X-ray Diffraction Analysis
A generalized workflow for the X-ray crystallographic analysis of a this compound derivative is as follows:
-
Synthesis and Purification: The target compound is synthesized and purified to >98% purity using standard techniques like column chromatography or recrystallization to ensure the growth of high-quality single crystals.
-
Crystallization: Growing single crystals of suitable size and quality (typically >0.1 mm in all dimensions) is often the most challenging step.[1] This is achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling from a solution in a suitable solvent (e.g., ethanol, acetone, or hexane mixtures).
-
Data Collection: A selected crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to low temperature (around 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal rotates, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding a final, validated crystal structure.
Comparative Crystallographic Data of Thiophene Derivatives
The following table summarizes key crystallographic parameters for related thiophene-containing compounds, offering a benchmark for the expected structural features of this compound derivatives.
| Parameter | 1-(Thiophen-3-yl)ethanone | (E)-N'-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[2] |
| Formula | C₆H₆OS | C₁₂H₁₁N₃OS | C₁₀H₁₂N₂S |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| Unit Cell a (Å) | 5.77 | 7.94 | 9.04 |
| Unit Cell b (Å) | 12.01 | 8.59 | 8.33 |
| Unit Cell c (Å) | 8.61 | 9.25 | 13.13 |
| Unit Cell α (°) | 90 | 108.6 | 90 |
| Unit Cell β (°) | 108.8 | 98.4 | 90.17 |
| Unit Cell γ (°) | 90 | 97.5 | 90 |
Data for 1-(Thiophen-3-yl)ethanone and the isonicotinohydrazide derivative are representative examples found in crystallographic databases.
Alternative and Complementary Validation Methods
While X-ray crystallography provides unparalleled detail, other spectroscopic techniques are essential for routine characterization, confirmation of identity, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming the presence of the thiophene ring, the ethanol side chain, and their substitution pattern. Techniques like COSY can establish proton-proton couplings, further confirming the structure.
¹H NMR Data for Thiophene-3-ethanol:
-
A complex multiplet for the thiophene protons.
-
Distinct signals for the methylene (-CH₂-) and hydroxyl (-OH) protons of the ethanol group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of water (M-18), a methyl group (M-15), or cleavage of the ethanol side chain.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=C and C-S stretching vibrations of the thiophene ring.
Comparison of Structural Validation Methods
The following table provides a comparison of X-ray crystallography with the primary spectroscopic methods used for structural validation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, absolute configuration | Connectivity, chemical environment of atoms, stereochemical relationships | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Single crystal | Solution or solid | Gas phase (from solid, liquid, or solution) |
| Key Advantage | Unambiguous and complete 3D structure | Provides detailed structural information in solution | High sensitivity and accurate mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Does not provide absolute configuration directly | Provides limited information on stereochemistry and connectivity |
| Application | Definitive proof of structure | Routine identification, purity assessment, and structural elucidation | Confirmation of molecular formula and identification of known compounds |
Conclusion
The definitive validation of the structure of this compound derivatives, particularly their absolute stereochemistry, is best achieved through single-crystal X-ray diffraction. However, a comprehensive structural characterization relies on a combination of techniques. NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, and are often more readily applied for routine analysis. The choice of method will ultimately depend on the specific research question, the availability of instrumentation, and the physical properties of the compound . For novel derivatives, especially those intended for pharmaceutical applications, X-ray crystallography remains the unequivocal method for structural assignment.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Catalysts for the Synthesis of 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(thiophen-3-yl)ethanol, a valuable building block in medicinal chemistry, is efficiently achieved through the catalytic reduction of 3-acetylthiophene. The choice of catalyst is a critical determinant of reaction efficiency, yield, and enantioselectivity, the latter being of paramount importance for the synthesis of chiral drug intermediates. This guide provides a comparative analysis of two major catalytic strategies: asymmetric transfer hydrogenation using ruthenium-based catalysts and biocatalytic reduction employing ketoreductases.
Performance Comparison of Catalytic Systems
The catalytic reduction of 3-acetylthiophene to this compound can be broadly categorized into chemocatalysis and biocatalysis. Below is a summary of the performance of representative catalysts from each class. While direct comparative studies on 3-acetylthiophene are limited, the data presented is based on the performance of these catalysts with analogous ketone substrates, providing a reliable indication of their expected efficacy.
Table 1: Comparative Performance of Catalysts for the Reduction of 3-Acetylthiophene
| Catalyst System | Catalyst Loading (mol%) | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |
| Chemocatalysis | ||||||||
| RuCl₂[(R)-BINAP]₂ | 0.5 - 1.0 | H₂ (10-50 atm) | Methanol | 25-50 | 12-24 | >95 | ~90 | >98 (R) |
| (R,R)-TsDPEN-Ru | 0.1 - 0.5 | Formic acid/Triethylamine | Dichloromethane | 28-40 | 8-16 | >99 | ~95 | >99 (S) |
| Biocatalysis | ||||||||
| Ketoreductase (KRED) | 1-5 (w/w) | Isopropanol | Aq. Buffer/Co-solvent | 25-37 | 12-48 | >99 | >95 | >99 (R or S) |
| Saccharomyces cerevisiae | Whole cells | Glucose | Water/Buffer | 25-35 | 24-72 | 85-95 | ~80-90 | >99 (S) |
Experimental Protocols
Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst
This protocol is a representative procedure for the asymmetric hydrogenation of an aryl ketone using a Noyori-type catalyst.[1][2]
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred under an inert atmosphere at a specified temperature (e.g., 50 °C) for 1 hour to form the active catalyst complex.
Hydrogenation Reaction: To a high-pressure autoclave are added 3-acetylthiophene (1.0 eq) and the prepared catalyst solution. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 atm H₂). The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for 12-24 hours.
Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound. The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC analysis.
Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol describes a typical procedure for the asymmetric reduction of a ketone using a commercially available ketoreductase.
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this, the ketoreductase, NADP⁺ (or NAD⁺), and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose with glucose dehydrogenase) are added. 3-Acetylthiophene is then added to the reaction mixture. An organic co-solvent (e.g., DMSO, MTBE) may be used to improve substrate solubility.
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The progress of the reaction is monitored by HPLC or GC. The reaction is typically run for 12-48 hours until the starting material is consumed.
Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. The yield and enantiomeric excess are determined as described above.
Visualizations
Experimental Workflow: Catalyst Screening
Caption: A generalized workflow for the comparative screening of chemocatalysts and biocatalysts for the synthesis of this compound.
Potential Biological Signaling Pathways for Thiophene Derivatives
Thiophene-containing compounds are known to exhibit a range of biological activities, including anti-inflammatory effects.[3][4][5][6] This is often attributed to their interaction with key inflammatory signaling pathways such as the NF-κB and cyclooxygenase (COX) pathways.
Caption: Potential inhibitory mechanisms of thiophene derivatives on the NF-κB and COX-2 inflammatory pathways.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Potential Biological Activities of 1-(Thiophen-3-yl)ethanol Enantiomers: A Guide for Future Research
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The principle of chirality is a cornerstone of modern pharmacology, dictating that enantiomers of a chiral drug can exhibit markedly different biological activities.[1][2][3] 1-(Thiophen-3-yl)ethanol is a chiral molecule possessing a stereocenter at the carbinol carbon, thus existing as (R)- and (S)-enantiomers. While the broader class of thiophene-containing compounds is known for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties, specific comparative studies on the biological activities of this compound enantiomers are not extensively documented in current literature.[4][5][6] This guide provides a framework for the prospective evaluation of these enantiomers. It outlines a hypothetical comparison based on the known activities of related thiophene derivatives, details essential experimental protocols for their assessment, and presents potential mechanisms of action to guide future research endeavors.
Introduction to Chirality and Thiophene Derivatives
Chiral molecules exist as non-superimposable mirror images known as enantiomers.[3] In the chiral environment of the body, these enantiomers can interact differently with biological targets like enzymes and receptors, leading to distinct pharmacokinetic and pharmacodynamic profiles.[1][2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[7]
Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core of numerous approved drugs.[4][8] These compounds exhibit a vast range of biological activities, making derivatives such as this compound attractive candidates for drug discovery programs.[4][6] A thorough comparison of its individual enantiomers is critical to fully understand their therapeutic potential and safety.
Hypothetical Biological Activity Comparison
In the absence of direct experimental data for this compound enantiomers, we present a hypothetical data summary based on potential activities extrapolated from other thiophene derivatives. The following table illustrates how quantitative data from comparative assays could be structured.
Table 1: Hypothetical Quantitative Comparison of this compound Enantiomers
| Biological Assay | Target/Cell Line | (R)-1-(Thiophen-3-yl)ethanol (IC₅₀/EC₅₀) | (S)-1-(Thiophen-3-yl)ethanol (IC₅₀/EC₅₀) | Racemic Mixture (IC₅₀/EC₅₀) |
|---|---|---|---|---|
| Anti-inflammatory | COX-2 Enzyme Inhibition | 15 µM | 150 µM | 35 µM |
| Anticancer | A549 Lung Cancer Cells | 25 µM | > 200 µM | 52 µM |
| Antimicrobial | Staphylococcus aureus (MIC) | 50 µg/mL | 100 µg/mL | 75 µg/mL |
| Cytotoxicity | HEK293 Healthy Cells (CC₅₀) | > 300 µM | > 300 µM | > 300 µM |
Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting future experimental findings.
Essential Experimental Protocols
To determine the biological activity of each enantiomer, a systematic approach involving chiral separation followed by specific bioassays is required.
3.1. Enantiomeric Separation Protocol
-
Objective: To isolate the (R)- and (S)-enantiomers from a racemic mixture of this compound.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 235 nm.
-
Procedure: Dissolve the racemic mixture in the mobile phase. Inject the sample into the HPLC system. Collect the fractions corresponding to the two separated enantiomeric peaks. Confirm the purity and absolute configuration of each isolated enantiomer using polarimetry and comparison to standards.
-
3.2. Cell Viability and Cytotoxicity Assay Protocol (MTT Assay)
-
Objective: To assess the cytotoxic effect of each enantiomer on cancer and healthy cell lines.
-
Methodology:
-
Cell Culture: Plate cells (e.g., A549 and HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the CC₅₀/IC₅₀ values using non-linear regression analysis.
-
Visualizing Potential Mechanisms and Workflows
4.1. Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of this compound enantiomers.
Caption: Workflow for chiral separation and comparative biological evaluation.
4.2. Potential Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory agents exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Thiophene derivatives have been noted for their anti-inflammatory properties, making this a plausible pathway to investigate for this compound enantiomers.
Caption: Potential inhibition of the NF-κB signaling pathway by an active enantiomer.
Conclusion and Future Directions
While the existing body of research highlights the rich pharmacological potential of the thiophene scaffold, a critical knowledge gap exists regarding the specific activities of this compound's enantiomers. The framework presented in this guide offers a clear roadmap for future investigations. By systematically separating and evaluating the (R)- and (S)-enantiomers, researchers can elucidate their individual contributions to biological activity, identify the eutomer, and establish a clear structure-activity relationship. Such studies are indispensable for advancing this and similar chiral compounds in the drug development pipeline, ultimately leading to safer and more effective therapeutic agents.
References
- 1. ardena.com [ardena.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalwjarr.com [journalwjarr.com]
A Comparative Guide to the Synthetic Routes of 1-(Thiophen-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-(Thiophen-3-yl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction yields, purity of the final product, and the operational simplicity of each route. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key methods are provided.
Introduction
This compound, also known as 2-(thiophen-3-yl)ethanol, is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through several distinct chemical pathways, each with its own set of advantages and disadvantages. This guide aims to provide a clear and objective comparison of the most common synthetic routes to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Reduction of 3-Thiopheneacetic Acid | 3-Thiopheneacetic acid | Lithium aluminum hydride (LiAlH₄) | 99%[1][2][3] | >97% (GC)[1] | High yield, straightforward procedure. | Use of a highly reactive and hazardous reducing agent (LiAlH₄). |
| Route 2: Low-Temperature Lithiation | 3-Bromothiophene | n-Butyllithium, Ethylene oxide | 60.1%[4] | 99.1% (HPLC)[4] | High purity of the final product. | Requires cryogenic temperatures (-90°C to -80°C), use of pyrophoric n-butyllithium. |
| Route 3: Grignard Reaction | 3-Halothiophene | Magnesium, Ethylene oxide | Not specified | Not specified | Utilizes common and accessible reagents. | Potential for side reactions, precise yield and purity data not readily available in the reviewed literature. |
| Route 4: Ester Reduction | Thiophene acetate | Not specified | Relatively low[4] | Not specified | Avoids highly reactive organometallic reagents. | Lower reported yields compared to other methods.[4] |
Experimental Protocols
Route 1: Reduction of 3-Thiopheneacetic Acid
This method involves the direct reduction of the carboxylic acid to the corresponding alcohol using a powerful reducing agent.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (4.56 g, 0.12 mol) in anhydrous tetrahydrofuran (THF) (200 mL) at 0 °C, a solution of 2-(thiophen-3-yl)acetic acid (14.2 g, 0.1 mol) in THF (100 mL) is added dropwise, maintaining the temperature at 0 °C.[1][2][3]
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.[1][2][3]
-
The reaction is quenched by the slow, sequential addition of water (5 mL), 15% aqueous sodium hydroxide, and then more water.
-
The resulting suspension is filtered through celite, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(thiophen-3-yl)ethanol.[1][2][3]
Route 2: Low-Temperature Lithiation of 3-Bromothiophene
This route utilizes an organolithium intermediate which then reacts with an electrophile to form the desired alcohol.
Procedure:
-
To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added n-butyllithium (1.5 eq) at a temperature maintained between -90°C and -80°C.[4]
-
After stirring for a specified time at this temperature, ethylene oxide is bubbled through the reaction mixture.
-
The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for the described synthetic routes.
Caption: Reduction of a carboxylic acid to an alcohol.
Caption: Lithiation followed by electrophilic addition.
Caption: Grignard reaction with an epoxide.
Caption: Reduction of an ester to an alcohol.
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher, including desired yield, purity, available equipment, and safety considerations. The reduction of 3-thiopheneacetic acid offers a high-yield, one-step process, but involves the hazardous reagent LiAlH₄.[1][2][3] The low-temperature lithiation method can produce a very pure product but requires specialized equipment for handling pyrophoric reagents at cryogenic temperatures.[4] The Grignard and ester reduction methods represent more classical approaches, with the former being a versatile and common laboratory technique, though detailed comparative data was not available in the surveyed literature. The ester reduction is noted for having lower yields.[4] Researchers should carefully consider these factors when planning their synthetic strategy.
References
A Comparative Spectroscopic Guide to 1-(Thiophen-3-yl)ethanol and Its Carbonyl Precursors
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1-(Thiophen-3-yl)ethanol and its synthetic precursors, thiophene-3-carbaldehyde and 3-acetylthiophene. The data presented is intended to aid researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of these compounds.
The conversion of the carbonyl functional group in thiophene-3-carbaldehyde and 3-acetylthiophene to a secondary alcohol in this compound brings about distinct changes in their respective NMR, IR, and Mass spectra. These differences, detailed below, serve as key markers for monitoring the progression of the synthesis and for verifying the identity and purity of the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.27 (dd, 1H, Thiophene H5), ~7.01 (m, 2H, Thiophene H2, H4), ~5.16 (q, 1H, CH-OH), ~2.02 (d, 1H, OH), ~1.63 (d, 3H, CH₃) |
| Thiophene-3-carbaldehyde | ~9.92 (s, 1H, CHO), ~8.13 (s, 1H, Thiophene H2), ~7.53 (d, 1H, Thiophene H5), ~7.37 (d, 1H, Thiophene H4) |
| 3-Acetylthiophene | ~8.05 (s, 1H, Thiophene H2), ~7.50 (d, 1H, Thiophene H5), ~7.25 (dd, 1H, Thiophene H4), ~2.50 (s, 3H, COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~149.8 (Thiophene C3), ~126.7 (Thiophene C5), ~124.5 (Thiophene C2), ~123.2 (Thiophene C4), ~66.3 (CH-OH), ~25.3 (CH₃) |
| Thiophene-3-carbaldehyde | ~185.5 (CHO), ~143.4 (Thiophene C3), ~136.5 (Thiophene C2), ~128.4 (Thiophene C5), ~126.2 (Thiophene C4) |
| 3-Acetylthiophene | ~190.6 (C=O), ~144.5 (Thiophene C3), ~133.7 (Thiophene C2), ~132.4 (Thiophene C5), ~128.0 (Thiophene C4), ~26.8 (CH₃) |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Frequencies |
| This compound | ~3350 (broad, O-H stretch), ~2970 (C-H stretch), ~1420 (C=C aromatic stretch) |
| Thiophene-3-carbaldehyde | ~3100 (C-H aromatic stretch), ~2830, 2730 (C-H aldehyde stretch), ~1670 (C=O stretch) |
| 3-Acetylthiophene | ~3100 (C-H aromatic stretch), ~1665 (C=O stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | 128 (M⁺), 113 (M⁺ - CH₃), 97 (M⁺ - CH₃ - O) |
| Thiophene-3-carbaldehyde | 112 (M⁺), 111 (M⁺ - H), 83 (M⁺ - CHO) |
| 3-Acetylthiophene | 126 (M⁺), 111 (M⁺ - CH₃), 83 (M⁺ - COCH₃) |
Experimental Protocols
General Protocol for the Reduction of Thiophene Carbonyl Precursors using Sodium Borohydride (NaBH₄)
This protocol is applicable for the synthesis of this compound from both thiophene-3-carbaldehyde and 3-acetylthiophene.
-
Dissolution: In a round-bottom flask, dissolve the thiophene carbonyl precursor (1 equivalent) in a suitable solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2 to 1.5 equivalents) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow for spectroscopic analysis.
Caption: Synthesis of this compound from its precursors.
Evaluating the efficacy of 1-(Thiophen-3-yl)ethanol derivatives as PI3K/mTOR inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[1] This has led to the development of numerous inhibitors targeting key nodes in this pathway. Among these, derivatives based on the thiophene scaffold have emerged as a promising class of PI3K and dual PI3K/mTOR inhibitors. This guide provides a comparative analysis of the efficacy of selected thiophene-based inhibitors against other established PI3K/mTOR inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of PI3K/mTOR Inhibitors
The inhibitory activity of various compounds against PI3K isoforms and mTOR, as well as their anti-proliferative effects on cancer cell lines, are summarized below. The data highlights the potency and selectivity of different chemical scaffolds.
Biochemical Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of representative thiophene derivatives and other well-known PI3K/mTOR inhibitors against different PI3K isoforms and mTOR.
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kγ (IC50 nM) | PI3Kδ (IC50 nM) | mTOR (IC50 nM) | Reference |
| Thiophene Derivatives | ||||||
| Compound 13g (Thiophen-2-yl-1,3,5-triazine) | 525 | - | - | - | 48 | [2] |
| Compound 9 (Tetra-substituted thiophene) | <1 (Kᵢ) | - | - | - | >1000 (Kᵢ) | [3] |
| Compound 10 (Tetra-substituted thiophene) | - | - | - | - | - | [3] |
| Alternative Inhibitors | ||||||
| GDC-0941 (Pictilisib) | 3 | 33 | 19 | 3 | 58 | [2][4] |
| ZSTK474 | 1.8 | 37 | 9.2 | 4.9 | 16 | [4] |
| Dactolisib (BEZ235) | 4 | 75 | 5.8 | 7.6 | 21 | [4] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 259 | 262 | [4] |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 | [4] |
| LY294002 | 447 | - | 777 | - | - | [5] |
Note: Kᵢ (inhibition constant) is used where IC50 is not available. A lower value indicates higher potency.
Anti-proliferative Activity in Cancer Cell Lines
The efficacy of these inhibitors in a cellular context is determined by their ability to inhibit the growth and proliferation of cancer cells. The following table presents the IC50 values for cell viability in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiophene Derivatives | ||||
| Compound 13g (Thiophen-2-yl-1,3,5-triazine) | A549 | Lung Carcinoma | 0.20 ± 0.05 | [2] |
| MCF-7 | Breast Adenocarcinoma | 1.25 ± 0.11 | [2] | |
| Hela | Cervical Adenocarcinoma | 1.03 ± 0.24 | [2] | |
| Compound 3s (Thiophene-pyrazoline) | HeLa | Cervical Adenocarcinoma | 25.50 | [6] |
| HepG2 | Hepatocellular Carcinoma | 51.30 | [6] | |
| Alternative Inhibitors | ||||
| GDC-0941 (Pictilisib) | HCT-116 | Colorectal Carcinoma | 0.28 | |
| MCF-7 | Breast Adenocarcinoma | 0.45 | ||
| ZSTK474 | PC-3 | Prostate Adenocarcinoma | 0.1 | |
| U87-MG | Glioblastoma | 0.05 | ||
| Dactolisib (BEZ235) | HCT-116 | Colorectal Carcinoma | 0.01 | |
| MCF-7 | Breast Adenocarcinoma | 0.007 |
Signaling Pathways and Experimental Workflows
Visualizing the PI3K/mTOR signaling pathway and the experimental workflow for evaluating inhibitors is crucial for understanding the mechanism of action and the drug discovery process.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Experimental workflow for evaluating PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate PI3K/mTOR inhibitors.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of PI3K and mTOR.
-
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is proportional to the kinase activity.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the purified recombinant PI3K or mTOR enzyme, a suitable substrate (e.g., phosphatidylinositol for PI3K), and the inhibitor to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent, such as the ADP-Glo™ Kinase Assay.
-
Measure the luminescence, which is proportional to the ADP concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][8]
-
Western Blot Analysis for Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status, providing insight into the inhibitor's effect on the PI3K/mTOR signaling pathway.[9][10]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Treat cancer cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, S6K, p-S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[11][12]
-
References
- 1. Structure-based design of thienobenzoxepin inhibitors of PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dojindo.com [dojindo.com]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Performance of Thiophene-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of novel thiazole-thiophene hybrid compounds against a key breast cancer protein target. The data presented offers insights into the potential of these derivatives as therapeutic agents and compares their predicted binding affinities with a known chemotherapy drug. Detailed experimental protocols for molecular docking are also provided to support further research and validation.
Comparative Analysis of Docking Performance
The following table summarizes the molecular docking results of a series of newly synthesized thiazole-thiophene derivatives against the breast cancer protein with PDB ID: 2W3L. The docking scores, representing the predicted binding affinity in kcal/mol, are compared with the standard anticancer drug Carboplatin. Lower docking score values indicate a higher predicted binding affinity.
| Compound ID | Chemical Name/Scaffold | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Drug Docking Score (kcal/mol) |
| 4a | 2-((1-(Thiophen-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine | 2W3L | -5.911 | Carboplatin: -4.671 |
| 4b | 2-((1-(Thiophen-2-yl)ethylidene)hydrazono)-4-(4-chlorophenyl)thiazol-3(2H)-amine | 2W3L | -6.011 | Carboplatin: -4.671 |
| 8a | 2-((1-(Thiophen-2-yl)ethylidene)hydrazono)-4-phenyl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-amine | 2W3L | -6.161 | Carboplatin: -4.671 |
| 11b | 2-((1-(Thiophen-2-yl)ethylidene)hydrazinylidene)-4-(p-tolyl)thiazol-3(2H)-amine | 2W3L | -5.65 | Carboplatin: -4.671 |
| 13a | 2-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)-4-phenylthiazole | 2W3L | -5.436 | Carboplatin: -4.671 |
| 13b | 2-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole | 2W3L | -5.883 | Carboplatin: -4.671 |
Data sourced from a 2022 study on new thiazole–thiophene scaffolds.[1]
The in silico analysis reveals that all the tested thiazole-thiophene derivatives exhibit a greater predicted binding affinity for the 2W3L protein target than the reference drug, Carboplatin.[1] Notably, compound 8a demonstrated the most favorable docking score of -6.161 kcal/mol, suggesting it may form the most stable complex with the target protein among the tested derivatives.[1] These findings highlight the potential of the thiazole-thiophene scaffold for the development of novel anticancer agents.
Experimental Protocols
The following is a generalized methodology for in silico molecular docking studies, based on common practices in the field.
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Cleaning: All non-essential water molecules, co-crystallized ligands, and solvent molecules are removed from the protein structure.
-
Refinement: Hydrogen atoms are added to the protein structure. The structure is then optimized to correct for any missing atoms or residues, and to relieve any steric clashes.
Ligand Preparation
-
Structure Generation: The two-dimensional structures of the ligand molecules (e.g., 1-(Thiophen-3-yl)ethanol derivatives and comparative compounds) are drawn using chemical drawing software.
-
Conversion and Optimization: The 2D structures are converted into three-dimensional models. The energy of these 3D structures is then minimized using a suitable force field to obtain a stable conformation.
Molecular Docking Simulation
-
Software: A validated molecular docking software, such as AutoDock, Glide, or GOLD, is utilized for the simulation.
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to explore potential binding poses of the ligand.
-
Docking Algorithm: A search algorithm, often a genetic algorithm, is employed to explore various conformations and orientations of the ligand within the defined active site of the protein.
-
Scoring: The software calculates the binding affinity for each generated pose, typically expressed as a docking score in kcal/mol. This score estimates the free energy of binding.
Analysis of Results
-
Ranking: The different poses of each ligand are ranked based on their docking scores. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualization: The binding poses of the ligands with the best scores are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the protein's active site.
Visualizing the In Silico Workflow
The following diagrams illustrate the typical workflow of a molecular docking study and the logical relationship in evaluating potential drug candidates.
Caption: A flowchart illustrating the key stages of a typical in silico molecular docking experiment.
Caption: Decision-making flowchart for evaluating a potential drug candidate based on docking results.
References
Comparative Reactivity of 1-(Thiophen-3-yl)ethanol and its Isomers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-(Thiophen-3-yl)ethanol and its primary isomer, 1-(Thiophen-2-yl)ethanol. The thiophene moiety is a crucial scaffold in numerous pharmaceuticals, and understanding the influence of substituent positioning on the reactivity of functional groups is paramount for efficient synthesis and drug design. While direct comparative kinetic studies are not extensively available in published literature, this guide consolidates available data and presents a framework for evaluating their relative reactivity through proposed experimental protocols.
The reactivity of the hydroxyl group in these isomers is influenced by the electronic properties of the thiophene ring. The carbon at the 2-position (alpha to the sulfur) of the thiophene ring is more electron-rich and generally more reactive towards electrophiles than the 3-position (beta to the sulfur). This difference in electron density is expected to modulate the reactivity of the attached ethanol side chain in reactions such as oxidation and esterification.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound and 1-(Thiophen-2-yl)ethanol is presented below. This data is essential for the identification and characterization of the compounds during experimental work.
| Property | This compound | 1-(Thiophen-2-yl)ethanol |
| Molecular Formula | C₆H₈OS | C₆H₈OS |
| Molecular Weight | 128.19 g/mol | 128.19 g/mol [1] |
| Appearance | Clear colorless to yellowish-brown liquid[2] | Colorless liquid |
| Boiling Point | 110-111 °C at 14 mmHg[2] | 108-109 °C at 13 mmHg[3] |
| Density | 1.144 g/mL at 25 °C[2] | 1.153 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.552[2] | n20/D 1.551[3] |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 1H), ~7.1 (m, 2H), ~4.9 (q, 1H), ~2.0 (d, 1H), ~1.5 (d, 3H) | ~7.2 (dd, 1H), ~6.9 (m, 2H), ~5.1 (q, 1H), ~2.0 (d, 1H), ~1.6 (d, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~143.0, ~126.0, ~125.0, ~120.0, ~66.0, ~25.0 | ~149.0, ~127.0, ~124.0, ~123.0, ~66.0, ~25.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values found in the literature.
Comparative Reactivity Analysis
This section outlines proposed experimental protocols to compare the reactivity of this compound and 1-(Thiophen-2-yl)ethanol in two fundamental organic transformations: oxidation and esterification.
Oxidation to the Corresponding Ketone
The oxidation of secondary alcohols to ketones is a common and important reaction. The electron-donating or -withdrawing nature of the thiophene ring is expected to influence the rate of this reaction.
Experimental Protocol: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
Objective: To compare the rate of oxidation of this compound and 1-(Thiophen-2-yl)ethanol to their respective ketones, 1-(thiophen-3-yl)ethanone and 1-(thiophen-2-yl)ethanone.
Materials:
-
This compound
-
1-(Thiophen-2-yl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate stock solutions, one for each isomer, in anhydrous DCM with a known concentration (e.g., 0.1 M). Include a known concentration of an internal standard.
-
In a round-bottom flask, place a solution of PCC (1.5 equivalents) in anhydrous DCM.
-
At time t=0, add the alcohol stock solution to the PCC mixture with vigorous stirring at a constant temperature (e.g., 25 °C).
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Quench the reaction in each aliquot by passing it through a short plug of silica gel to remove the chromium salts.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining alcohol and the formed ketone relative to the internal standard.
-
Plot the concentration of the alcohol versus time for both isomers to determine the initial reaction rates.
Expected Outcome: The relative rates of oxidation will provide insight into the electronic influence of the thiophene ring on the carbinol proton abstraction step. It is hypothesized that the 2-thienyl isomer may react faster due to the greater ability of the 2-position to stabilize a partial positive charge that may develop at the carbinol carbon in the transition state.
Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between an alcohol and a carboxylic acid. The nucleophilicity of the alcohol's oxygen atom is a key factor in determining the reaction rate.
Experimental Protocol: Comparative Fischer Esterification with Acetic Acid
Objective: To compare the rate of esterification of this compound and 1-(Thiophen-2-yl)ethanol with acetic acid.
Materials:
-
This compound
-
1-(Thiophen-2-yl)ethanol
-
Glacial acetic acid
-
Sulfuric acid (catalyst)
-
Toluene
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In two separate reaction vessels equipped with a reflux condenser and a Dean-Stark trap, place a solution of the respective thiophene ethanol isomer (1.0 equivalent) and acetic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of sulfuric acid (e.g., 1 mol%) to each vessel.
-
Add a known amount of an internal standard.
-
Heat the mixtures to reflux and collect the water formed in the Dean-Stark trap.
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 30, 60, 90, 120 minutes).
-
Neutralize the acid in each aliquot with a saturated sodium bicarbonate solution.
-
Extract the organic layer and analyze by GC-FID to determine the concentration of the remaining alcohol and the formed ester relative to the internal standard.
-
Plot the concentration of the ester versus time for both isomers to compare their rates of formation.
Expected Outcome: The more nucleophilic alcohol is expected to react faster. The electron-donating character of the thiophene ring, which is more pronounced at the 2-position, may increase the electron density on the hydroxyl oxygen of 1-(thiophen-2-yl)ethanol, potentially leading to a faster esterification rate compared to the 3-isomer.
Theoretical Framework for Reactivity Differences
The anticipated differences in reactivity can be rationalized by considering the electronic effects of the thiophene ring.
Conclusion
This guide provides a framework for the comparative study of the reactivity of this compound and its 2-isomer. By systematically evaluating their behavior in key chemical transformations, researchers can gain valuable insights into the structure-activity relationships of these important pharmaceutical building blocks. The provided experimental protocols offer a starting point for such investigations, and the results will contribute to a more profound understanding of thiophene chemistry, aiding in the development of more efficient synthetic routes and novel therapeutic agents.
References
A Comparative Guide to the Synthesis of 1-(Thiophen-3-yl)ethanol: Established Protocols vs. a Novel Lithiation Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(Thiophen-3-yl)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of a newer, low-temperature lithiation method against two established protocols—the Grignard reaction and the reduction of thiophene-3-acetic acid—for the synthesis of this important intermediate. The comparison is supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
This guide presents a detailed analysis of three synthetic methodologies, outlining their respective advantages and disadvantages. A novel low-temperature lithiation method is benchmarked against the more traditional Grignard reaction and carboxylic acid reduction pathways. Key performance indicators such as product yield, purity, reaction conditions, and safety considerations are compared to provide a comprehensive overview for chemists in the pharmaceutical and fine chemical industries.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Grignard Reaction (Established) | Reduction of Thiophene-3-acetic Acid (Established) | Low-Temperature Lithiation (New) |
| Starting Material | 3-Bromothiophene, Acetaldehyde | 2-(Thiophen-3-yl)acetic acid | 3-Bromothiophene, Ethylene Sulfate (derived from Ethylene Glycol) |
| Key Reagents | Magnesium, Diethyl Ether | Lithium Aluminum Hydride (LiAlH₄), THF | n-Butyllithium, THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C | -90 °C to -80 °C |
| Reported Yield | Typically moderate (exact data not specified in literature) | up to 99% | up to 96.5% |
| Reported Purity | Variable, requires careful purification | High | >98% (HPLC) |
| Key Advantages | Readily available starting materials | High yield, clean reaction | Avoids hazardous reagents (e.g., ethylene oxide), high purity |
| Key Disadvantages | Anhydrous conditions critical, potential for side reactions | Expensive starting material, use of LiAlH₄ | Requires very low temperatures, use of pyrophoric n-BuLi |
Experimental Protocols
Established Protocol 1: Grignard Reaction
The Grignard reaction provides a classical approach to forming carbon-carbon bonds. In this method, 3-thienylmagnesium bromide is prepared from 3-bromothiophene and magnesium metal, which then acts as a nucleophile, attacking the electrophilic carbon of acetaldehyde.
Methodology:
-
Preparation of the Grignard Reagent: All glassware must be rigorously dried to exclude moisture. Magnesium turnings (1.2 eq) are placed in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous diethyl ether is added, followed by a small amount of 3-bromothiophene (1.0 eq) to initiate the reaction. The remaining 3-bromothiophene, dissolved in anhydrous diethyl ether, is added dropwise to maintain a gentle reflux.
-
Reaction with Acetaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetaldehyde (1.1 eq) in anhydrous diethyl ether is added dropwise, and the reaction mixture is stirred at room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Established Protocol 2: Reduction of 2-(Thiophen-3-yl)acetic Acid
This method involves the reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Methodology:
-
Reaction Setup: Lithium aluminum hydride (LiAlH₄, 1.2 eq) is suspended in anhydrous tetrahydrofuran (THF) in a round-bottom flask and cooled to 0 °C under an inert atmosphere.
-
Addition of Carboxylic Acid: A solution of 2-(thiophen-3-yl)acetic acid (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction and Quenching: The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Work-up and Purification: The resulting suspension is filtered through celite, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the product. This method has been reported to produce this compound in up to 99% yield.
New Synthetic Method: Low-Temperature Lithiation
This newer approach utilizes a low-temperature lithium-halogen exchange to generate the highly reactive 3-thienyllithium, which then reacts with an ethylene oxide equivalent, such as ethylene sulfate. This method avoids the use of highly explosive ethylene oxide.[1][2]
Methodology:
-
Preparation of Ethylene Sulfate: Ethylene glycol is reacted with thionyl chloride in a suitable solvent like dichloromethane to produce ethylene sulfite, which is then oxidized to ethylene sulfate.
-
Lithiation of 3-Bromothiophene: In a separate reaction vessel, a solution of 3-bromothiophene (1.0 eq) in anhydrous THF is cooled to between -90 °C and -80 °C under an inert atmosphere. n-Butyllithium (1.5 eq) is then added dropwise.
-
Reaction with Ethylene Sulfate: A solution of ethylene sulfate (1.0 eq) in anhydrous THF is added to the 3-thienyllithium solution at low temperature.
-
Hydrolysis and Work-up: The reaction is quenched with water. The final product is obtained after hydrolysis with dilute sulfuric acid, followed by neutralization, extraction with an organic solvent, and concentration. This process has been reported to yield the final product with a purity of over 98% (HPLC) and a yield of up to 96.5%.[1]
Mandatory Visualizations
Caption: Comparative workflow of synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Safety Operating Guide
Safe Disposal of 1-(Thiophen-3-yl)ethanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-(Thiophen-3-yl)ethanol (CAS No. 13781-67-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
Proper handling and disposal of this compound are critical due to its hazardous properties. It is classified as a combustible liquid and is harmful if swallowed.[1] Additionally, it can cause serious eye irritation and is detrimental to aquatic life with long-lasting effects.[1] Adherence to appropriate safety protocols is mandatory to mitigate these risks.
| Parameter | Value | Source |
| CAS Number | 13781-67-4 | [2][3] |
| Appearance | Clear colorless to yellow-brown liquid | [4] |
| Boiling Point | 110-111 °C at 14 mm Hg | [4] |
| Flash Point | 199 °F (92.8 °C) | [4] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes serious eye irritation, Harmful to aquatic life | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides | [2] |
| Storage | Keep in a dark, dry, cool, and well-ventilated place. Keep container tightly closed and sealed. | [2][3] |
Experimental Protocol for Disposal
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[5][6] The following step-by-step protocol outlines the approved disposal procedure.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
Procedure:
-
Waste Segregation:
-
Designate a specific, labeled, and compatible waste container for this compound waste. The container must be in good condition with a secure, tightly sealing lid.
-
Do not mix with incompatible materials such as strong oxidizing agents, acid anhydrides, or acid chlorides.[2]
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to prevent spillage.
-
Ensure the exterior of the container remains clean and free of chemical residue.[7]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
-
Temporary Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2]
-
Spill Response:
-
Small Spills: In a well-ventilated area, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Remove all sources of ignition.[2] Contact your institution's environmental health and safety department for assistance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-(Thiophen-3-yl)ethanol
This document provides immediate, essential safety and logistical information for the handling and disposal of 1-(Thiophen-3-yl)ethanol and its close structural isomers. The guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quick Reference Safety Information
The following table summarizes the key physical and chemical properties and hazard information for thiophene-containing ethanol compounds. This data is based on structurally similar chemicals like 2-(3-Thienyl)ethanol and thiophene.
| Property | Data | Reference |
| Appearance | Clear colorless to yellow-brown liquid | [1] |
| Boiling Point | 110-111 °C at 14 mm Hg | [1] |
| Density | 1.144 g/mL at 25 °C | [1] |
| Flash Point | 199 °F (92.8 °C) | [1] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | |
| H302: Harmful if swallowed | ||
| H319: Causes serious eye irritation | ||
| H412: Harmful to aquatic life with long lasting effects | ||
| Signal Word | Danger |
Hazard Identification and Risk Assessment
This compound and its isomers are flammable liquids that can cause serious eye irritation and are harmful if swallowed. Vapors may form explosive mixtures with air, and the material is harmful to aquatic life. A thorough risk assessment should be conducted before beginning any work.[2] This involves identifying potential hazards in the experimental procedure and establishing controls to minimize risks.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following workflow outlines the necessary equipment for handling this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
